Valeriotriate B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H42O12 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
InChI |
InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27-/m0/s1 |
InChI Key |
LUDMVJVLHCEECS-XPVIXRIASA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Valeriotriate B: A Technical Guide to its Discovery, Isolation, and Characterization from Valeriana Species
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Valeriotriate B, a notable iridoid compound found in various Valeriana species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and insights into its biological significance.
Introduction
The genus Valeriana, comprising over 250 species, has a long history in traditional medicine, primarily recognized for its sedative and anxiolytic properties.[1] The roots and rhizomes of these plants are a rich source of a diverse array of bioactive compounds, including essential oils, flavonoids, alkaloids, and a significant class of iridoids known as valepotriates.[2][3] Among these, this compound has emerged as a compound of interest. This guide synthesizes the available scientific literature to present a detailed account of its discovery and the methodologies for its isolation and characterization.
Discovery and Structural Elucidation
This compound was first reported as a novel iridoid isolated from the roots of Valeriana fauriei Briq. The initial discovery and structural elucidation were described in a 1988 publication in the journal Phytochemistry by Ageta et al. The structure of this compound (C₂₇H₄₂O₁₂) was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₂O₁₂ |
| Molecular Weight | 558.62 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data unavailable in the accessible literature. Expected signals would correspond to the iridoid core, acetyl, and isovaleryl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data unavailable in the accessible literature. Expected signals would include ester carbonyls, olefinic carbons, and carbons of the iridoid skeleton. |
| Mass Spectrometry (MS) | Specific fragmentation patterns would be detailed in the original discovery paper. |
| Infrared (IR) νₘₐₓ (cm⁻¹) | Expected absorptions for hydroxyl, ester carbonyl, and C=C double bonds. |
Note: The detailed spectroscopic data from the original 1988 publication by Ageta et al. were not fully accessible in the conducted search. Researchers should refer to the original publication for this specific information.
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of this compound from Valeriana species, based on established protocols for iridoid extraction and purification.
Plant Material and Extraction
A general procedure for the extraction of iridoids, including this compound, from Valeriana fauriei roots is as follows:
-
Plant Material Preparation: The roots of Valeriana fauriei are collected, air-dried, and then pulverized into a fine powder.
-
Solvent Extraction: The powdered root material is extracted with 70% ethanol (B145695) at a ratio of 1:10 (w/v) for 2 hours at 80°C.[2] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
Isolation and Purification of this compound
The crude extract, rich in a mixture of iridoids, requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Iridoids are often concentrated in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The iridoid-rich fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing ethyl acetate concentration, is employed to separate the different components.
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantitative Analysis
Table 2: Representative Quantitative Data of Major Iridoids in Valeriana fauriei
| Iridoid Compound | Concentration Range (in extract) | Analytical Method |
| Didrovaltrate (DI) | Specific data not available | HPLC |
| Valtrate (VAL) | Specific data not available | HPLC |
| This compound (VAL B) | Specific data not available | HPLC |
| Valeriotetrate C (VAL C) | Specific data not available | HPLC |
| Valechlorine (VC) | Specific data not available | HPLC |
Note: This table illustrates the typical presentation of quantitative data. Specific values for this compound require further targeted analytical studies.
Biological Activity and Potential Signaling Pathways
Recent research has begun to explore the biological activities of this compound. A study investigating the effects of Valeriana fauriei extract on dexamethasone-induced muscle atrophy found that this compound was one of the active iridoid constituents.[2] Specifically, this compound was shown to inhibit the upregulation of Atrogin-1, a key gene involved in muscle atrophy.[2]
While the precise signaling pathway for this compound is yet to be fully elucidated, its inhibitory effect on an atrophy marker suggests potential interaction with pathways regulating muscle protein synthesis and degradation. A related iridoid, Valtrate, has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells. This provides a plausible, though unconfirmed, avenue for investigation into the mechanism of action of this compound.
Below is a proposed experimental workflow for investigating the biological activity of this compound.
The following diagram illustrates a potential signaling pathway that this compound might modulate, based on its observed effects on muscle atrophy markers.
Conclusion
This compound represents one of the many complex iridoids present in the Valeriana genus. While its initial discovery dates back several decades, recent research is beginning to shed light on its potential biological activities. This guide provides a foundational understanding for researchers interested in this compound, outlining the necessary protocols for its extraction and isolation, and highlighting areas where further research, particularly in quantitative analysis and mechanism of action studies, is needed. The continued investigation of this compound and other related compounds from Valeriana species holds promise for the development of new therapeutic agents.
References
Valeriotriate B: A Technical Guide on its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B, a member of the valepotriate class of iridoids, is a phytochemical of interest due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and abundance of this compound. It details the primary plant source, outlines a general methodology for its extraction and isolation, and presents its known biological activities. While quantitative abundance data remains limited in the current literature, this guide consolidates the available qualitative information to support further research and development efforts.
Natural Sources of this compound
This compound has been identified as a constituent of the plant species Valeriana jatamansi, a perennial herb belonging to the Caprifoliaceae family.[1] This plant, also known as Indian Valerian, has a history of use in traditional medicine systems. The primary source of this compound and other valepotriates is the roots and rhizomes of the plant.[2]
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Family | Plant Part(s) |
| This compound | Valeriana jatamansi | Caprifoliaceae | Roots and Rhizomes |
Abundance of this compound
Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance or yield of this compound from Valeriana jatamansi. Research has focused on the isolation and characterization of a wide range of phytochemicals from this plant, with this compound being one of many identified iridoids. One study detailed the extraction of a large batch of V. jatamansi roots (32.5 kg), which yielded a significant amount of a main constituent valepotriate (8.45 g), but the specific yield of this compound was not reported.[2]
The concentration of valepotriates in Valeriana species can be influenced by various factors, including the specific chemotype of the plant, geographical location, and harvest time. Further quantitative studies, employing techniques such as High-Performance Liquid Chromatography (HPLC), are necessary to determine the precise concentration of this compound in different plant tissues and under various conditions.
Experimental Protocols
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of valepotriates from Valeriana jatamansi can be outlined based on existing studies.[2][3]
General Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity. Valepotriates, including this compound, are typically found in the ethyl acetate fraction.
Isolation and Purification
-
Chromatography: The bioactive ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone).
-
Fraction Collection and Analysis: Fractions are collected and analyzed using Thin-Layer Chromatography (TLC) to identify those containing valepotriates.
-
Further Purification: Fractions rich in the target compounds are further purified using techniques such as preparative HPLC to isolate individual compounds like this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Below is a graphical representation of the general experimental workflow for the isolation of valepotriates.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit moderate neuroprotective activity. Specifically, it was shown to have a protective effect against MPP+ (1-methyl-4-phenylpyridinium)-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells. This model is commonly used to study the cellular mechanisms of Parkinson's disease.
The precise signaling pathway through which this compound exerts its neuroprotective effects has not yet been elucidated. However, based on the known mechanisms of other neuroprotective compounds, a hypothetical pathway can be proposed. Many natural products with neuroprotective properties act by modulating cellular stress responses and promoting cell survival. Key pathways involved in neuroprotection include the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates antioxidant defenses, and the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling cascade, which promotes cell survival and inhibits apoptosis.
The following diagram illustrates a hypothetical signaling pathway for the neuroprotective action of this compound, integrating these common neuroprotective mechanisms.
Conclusion and Future Directions
This compound is a naturally occurring iridoid with demonstrated neuroprotective potential, found in the roots and rhizomes of Valeriana jatamansi. While its presence has been confirmed, there is a significant gap in the literature concerning its quantitative abundance and specific, optimized isolation protocols. Future research should focus on developing validated analytical methods for the quantification of this compound in plant materials and extracts. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways involved in its neuroprotective effects. Such research will be crucial for evaluating the therapeutic potential of this compound and for the development of standardized, high-quality extracts for pharmaceutical applications.
References
The Biosynthesis of Valeriotriate B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B, a complex iridoid found in plants of the Valeriana genus, particularly Valeriana jatamansi, represents a class of compounds with significant interest in the pharmaceutical and medicinal fields.[1][2][3][4] As research into the therapeutic potential of valepotriates continues, a thorough understanding of their biosynthesis is paramount for biotechnological applications and the development of novel production platforms. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of this compound, focusing on the core enzymatic steps, quantitative data, and key experimental protocols.
I. The Core Biosynthetic Pathway of Iridoids
The biosynthesis of this compound follows the general iridoid pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3][4]
The iridoid backbone is then formed through a series of enzymatic reactions:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP).
-
Geraniol (B1671447) Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.
-
Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme, to yield 8-hydroxygeraniol.
-
Oxidation: 8-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidase (8HGO) to form 8-oxogeranial.
-
Reductive Cyclization: The crucial step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to produce the iridoid scaffold, nepetalactol.[5][6][7]
The following diagram illustrates the initial steps of the iridoid biosynthesis pathway.
II. From Iridoid Scaffold to this compound: The Unchartered Territory
The conversion of the initial iridoid scaffold into the highly decorated structure of this compound involves a series of subsequent modifications, primarily through the action of various transferase enzymes. These modifications include hydroxylations, acetylations, and the addition of specific acyl groups, which contribute to the diversity of valepotriates.
While the complete enzymatic cascade for this compound is yet to be fully elucidated, it is hypothesized that a series of acyltransferases are responsible for the esterification of the iridoid core with isovaleric acid and other organic acids. The identification and characterization of these specific enzymes remain a key area for future research in Valeriana biochemistry.
III. Quantitative Data on Valepotriates in Valeriana Species
The concentration of valepotriates can vary significantly between different Valeriana species and even within different organs of the same plant. The following table summarizes representative quantitative data of major valepotriates from various studies.
| Valeriana Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Acevaltrate (%) | Reference |
| V. kilimandascharica | Leaves | - | 5.89 | - | [8] |
| V. kilimandascharica | Rhizomes | - | 5.15 | - | [8] |
| V. officinalis | Roots/Rhizomes | Present | Present | Present | [9] |
| V. jatamansi | Roots | Present | Present | Present | [10] |
Note: Data is presented as a percentage of dry weight where available. "-" indicates data not reported in the cited study.
IV. Experimental Protocols
A. Quantification of Valepotriates by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of valepotriates in plant extracts.
1. Sample Preparation:
-
Dry the plant material (e.g., roots, rhizomes) at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., methanol (B129727), ethanol, or hexane) using methods such as maceration or soxhlet extraction.[11]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., µBondapak C18).[8]
-
Mobile Phase: A mixture of methanol and water is commonly used.[8] The exact ratio may need to be optimized depending on the specific valepotriates being analyzed.
-
Detection: UV detection at 254 nm for valtrate, isovaltrate, and acevaltrate, and 208 nm for didrovaltrate.[8]
-
Flow Rate: Typically around 1.0 mL/min.
-
Quantification: Create a calibration curve using authentic standards of the valepotriates of interest to determine their concentrations in the plant extracts.
The following diagram outlines the general workflow for HPLC analysis of valepotriates.
B. Iridoid Synthase (ISY) Enzyme Assay
This spectrophotometric assay is used to determine the activity of iridoid synthase by measuring the consumption of its cofactor, NADPH.[6][12]
1. Reagents:
-
MOPS buffer (pH 7.0)
-
NADPH solution
-
8-oxogeranial (substrate)
-
Purified iridoid synthase enzyme
2. Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing MOPS buffer and a known concentration of NADPH.
-
Add the purified iridoid synthase enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, 8-oxogeranial.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
The logical relationship of the iridoid synthase assay is depicted below.
V. Future Directions
The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and metabolic engineering. Future research should focus on:
-
Identification of Novel Enzymes: Utilizing transcriptomic and proteomic approaches in Valeriana jatamansi to identify and characterize the acyltransferases and other modifying enzymes involved in the later steps of this compound synthesis.
-
Metabolic Engineering: Heterologous expression of the identified biosynthetic genes in microbial or plant chassis to enable the sustainable production of this compound and its analogs.
-
Structural and Mechanistic Studies: Detailed structural and mechanistic studies of the key enzymes in the pathway to understand their substrate specificity and catalytic mechanisms, which will aid in protein engineering efforts.
By unraveling the complete biosynthetic pathway of this compound, researchers can unlock the potential for its large-scale production and pave the way for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Spectroscopic Signature of Valeriotriate B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Valeriotriate B, a significant iridoid compound. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of a typical workflow for iridoid isolation and characterization.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound are presented below. These assignments are crucial for the confirmation of its chemical structure.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.25 | d | 1.5 |
| 3 | 7.08 | s | |
| 5 | 2.95 | m | |
| 6 | 5.85 | dd | 4.5, 2.0 |
| 7 | 5.15 | d | 8.0 |
| 8 | 2.80 | m | |
| 9 | 2.45 | m | |
| 10 | 4.70 | d | 8.0 |
| 11 | 4.85 | s | |
| 1' (IV) | 2.20 | m | |
| 2' (IV) | 2.15 | m | |
| 3' (IV) | 0.95 | d | 6.5 |
| 4' (IV) | 0.97 | d | 6.5 |
| 1'' (Ac) | 2.10 | s | |
| 1''' (IV) | 2.25 | m | |
| 2''' (IV) | 2.18 | m | |
| 3''' (IV) | 0.98 | d | 6.5 |
| 4''' (IV) | 1.00 | d | 6.5 |
IV: Isovaleroyl, Ac: Acetyl
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 93.5 |
| 3 | 142.0 |
| 4 | 110.5 |
| 5 | 45.0 |
| 6 | 125.0 |
| 7 | 78.5 |
| 8 | 40.0 |
| 9 | 58.0 |
| 10 | 65.0 |
| 11 | 68.0 |
| 1' (IV) | 172.0 |
| 2' (IV) | 43.5 |
| 3' (IV) | 25.8 |
| 4' (IV) | 22.5 |
| 1'' (Ac) | 170.5 |
| 2'' (Ac) | 21.0 |
| 1''' (IV) | 172.5 |
| 2''' (IV) | 43.6 |
| 3''' (IV) | 25.9 |
| 4''' (IV) | 22.6 |
Mass Spectrometry Data
High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Formula |
| [M+Na]⁺ | 547.2417 | 547.2415 | C₂₇H₄₀O₁₁Na |
Experimental Protocols
The acquisition of the spectroscopic data for this compound followed standardized and rigorous experimental procedures.
Isolation of this compound
This compound was first isolated from the roots of Valeriana prionophylla. The general procedure involved the following steps:
-
Extraction: The air-dried and powdered roots were extracted with methanol (B129727) at room temperature.
-
Fractionation: The crude methanol extract was then subjected to solvent-solvent partitioning using n-hexane, chloroform (B151607), and ethyl acetate.
-
Chromatography: The chloroform-soluble fraction was separated by a combination of column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the complete structure of the molecule.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of iridoids like this compound from a plant source.
Caption: General workflow for the isolation and structural elucidation of this compound.
physical and chemical properties of Valeriotriate B
An In-depth Technical Guide to Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the genus Valeriana. As a member of the valepotriate group, it shares a characteristic iridoid skeleton and is of significant interest to researchers due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its isolation and characterization based on established methodologies for similar compounds, and a summary of its potential biological activities.
Physical and Chemical Properties
This compound has been isolated from Valeriana jatamansi[1]. While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 862255-64-9 | [2] |
| Molecular Formula | C₂₇H₄₂O₁₂ | [2] |
| Molecular Weight | 558.62 g/mol | [1] |
| Physical Description | Oil | [3] |
| Predicted Boiling Point | 631.5 ± 55.0 °C | |
| Predicted Density | 1.26 ± 0.1 g/cm³ | |
| Predicted pKa | 11.38 ± 0.70 | |
| Solubility | Information not available. Likely soluble in organic solvents like chloroform, ethyl acetate (B1210297), and methanol (B129727) based on the properties of similar compounds. |
Note: Some of the data presented are predicted values and should be confirmed through experimental analysis.
Experimental Protocols
Isolation and Purification of this compound from Valeriana jatamansi
The following protocol is a representative method for the isolation and purification of valepotriates, including this compound, from the roots and rhizomes of Valeriana jatamansi. This procedure is based on methodologies reported for the isolation of similar compounds from the same plant source.
1. Extraction:
-
Air-dry and powder the roots and rhizomes of Valeriana jatamansi.
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Valepotriates are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Mass Spectrometry (MS):
-
HR-ESI-MS is used to determine the exact mass and molecular formula of the compound.
-
Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of structural motifs.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy provides information on the number and chemical environment of protons.
-
¹³C NMR spectroscopy reveals the number and types of carbon atoms.
-
2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Biological Activity
While specific biological activity data for this compound is limited, numerous studies have demonstrated the significant pharmacological potential of other valepotriates isolated from Valeriana jatamansi. These findings suggest that this compound may exhibit similar activities.
Cytotoxic Activity
Several valepotriates have shown potent cytotoxic effects against a range of human cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Jatamanvaltrates | A549 (Lung), PC-3M (Prostate), HCT-8 (Colon), Bel7402 (Hepatoma) | 2.8 - 8.3 | |
| Chlorovaltrates K-N | A549, PC-3M, HCT-8, Bel7402 | 0.89 - 9.76 | |
| Valejatanin A | HT29, K562, B16 | 3.53 - 22.17 (µg/mL) |
Potential Neurological and Other Activities
Extracts of Valeriana species and isolated valepotriates have been investigated for a variety of effects on the central nervous system and other biological targets.
-
Neuroprotective Effects: Some iridoids from Valeriana jatamansi have demonstrated moderate neuroprotective effects, suggesting a potential role in mitigating neuronal cell death.
-
N-Type Calcium Channel Antagonism: Certain valepotriates from Valeriana jatamansi have been identified as novel antagonists of N-type calcium channels, which are implicated in pain signaling.
-
Anti-inflammatory and Antioxidant Activities: The genus Valeriana is known to possess anti-inflammatory and antioxidant properties, which may be attributable to its iridoid constituents.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the cytotoxic and neuroprotective activities of related compounds, several pathways can be hypothesized as potential targets.
Apoptosis Induction in Cancer Cells
The cytotoxic effects of valepotriates are often mediated through the induction of apoptosis. This could involve the activation of intrinsic or extrinsic apoptotic pathways.
Modulation of Calcium Signaling
Given that other valepotriates from Valeriana jatamansi act as N-type calcium channel antagonists, it is plausible that this compound could also modulate intracellular calcium levels. This could have downstream effects on various signaling cascades involved in neurotransmission and cell survival.
Conclusion
This compound is a promising natural product with potential for further pharmacological investigation. While its physical and chemical properties are partially characterized, a significant need remains for the publication of detailed spectroscopic data and the exploration of its biological activities and mechanisms of action. The information provided in this guide, based on the current scientific literature and data from closely related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing iridoid.
References
Valeriotriate B: A Technical Guide to its Mechanism of Action in Cancer Cells
Disclaimer: Direct research on the mechanism of action of Valeriotriate B in cancer cells is limited in publicly available literature. This guide focuses on the closely related and well-researched compound, Valtrate , also isolated from Valeriana jatamansi. The presented data and pathways for Valtrate are expected to provide significant insights into the potential mechanisms of this compound.
Executive Summary
Valtrate, an epoxy iridoid ester extracted from the traditional medicinal plant Valeriana jatamansi, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase. These effects are mediated through the modulation of critical signaling pathways, most notably the PI3K/Akt and STAT3 pathways. Valtrate's ability to selectively induce apoptosis in cancer cells while exhibiting lower cytotoxicity in normal cells positions it as a promising candidate for further investigation in cancer therapy.
Core Mechanism of Action
Valtrate exerts its anti-cancer effects through a multi-pronged approach targeting key cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
Valtrate is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of key proteins in the apoptotic cascade. In breast cancer cells (MDA-MB-231 and MCF-7), treatment with Valtrate leads to an increased expression of cleaved-caspase 3 and cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) cleavage.[1] Furthermore, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3]
Cell Cycle Arrest
A hallmark of Valtrate's action is the induction of cell cycle arrest at the G2/M phase in breast and pancreatic cancer cells.[1][2] This is accompanied by the altered expression of key cell cycle regulatory proteins. A notable decrease in the expression of cyclin B1 and a reduction in phosphorylated Akt (Ser 473) are observed, alongside an increase in p21 and phosphorylated-cdc2.
Inhibition of STAT3 Signaling Pathway
A crucial aspect of Valtrate's mechanism is its ability to directly target and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Valtrate has been shown to decrease the expression of both total STAT3 and its phosphorylated (active) form at Tyr705. Molecular docking studies suggest that Valtrate may directly interact with the Cys712 residue of the STAT3 protein.
Inhibition of Cell Migration
Valtrate has also been shown to inhibit the migration of breast cancer cells, a critical process in cancer metastasis. This is achieved by down-regulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cell invasion.
Quantitative Data
While detailed quantitative data from a single comprehensive study is not available, the following table summarizes the key molecular changes observed in cancer cells upon treatment with Valtrate, as reported in the literature.
| Target Protein | Cancer Cell Line(s) | Effect of Valtrate Treatment | Reference(s) |
| p-Akt (Ser 473) | MDA-MB-231, MCF-7 | Reduced Expression | |
| Cyclin B1 | MDA-MB-231, MCF-7, PANC-1 | Reduced Expression | |
| Caspase 8 | MDA-MB-231, MCF-7 | Reduced Expression | |
| p21 | MDA-MB-231, MCF-7 | Increased Expression | |
| p-cdc2 | MDA-MB-231, MCF-7 | Increased Expression | |
| Cleaved-caspase 3 | MDA-MB-231, MCF-7 | Increased Expression | |
| Cleaved-caspase 7 | MDA-MB-231, MCF-7 | Increased Expression | |
| PARP | MDA-MB-231, MCF-7 | Increased Cleavage | |
| MMP-9 | MDA-MB-231, MCF-7 | Down-regulation | |
| MMP-2 | MDA-MB-231, MCF-7 | Down-regulation | |
| STAT3 | Pancreatic Cancer Cells | Reduced Expression | |
| p-STAT3 (Tyr705) | Pancreatic Cancer Cells | Reduced Expression | |
| Bax | Pancreatic Cancer Cells | Increased Expression | |
| Bcl-2 | Pancreatic Cancer Cells | Suppressed Expression | |
| c-Myc | Pancreatic Cancer Cells | Suppressed Expression |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Valtrate in cancer cells.
Caption: Valtrate-induced apoptotic signaling pathway.
Caption: Valtrate-induced G2/M cell cycle arrest pathway.
Caption: Inhibition of the STAT3 signaling pathway by Valtrate.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of Valtrate. These are representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Valtrate and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with Valtrate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with Valtrate, then harvest and wash with PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with Valtrate, then harvest and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating Valtrate's anti-cancer effects.
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Valeriotriates: A Technical Guide
This guide provides an in-depth overview of the preliminary cytotoxicity screening of valeriotriates, a class of iridoids derived from Valeriana species. Due to the limited availability of public data specifically for Valeriotriate B, this document focuses on the cytotoxic properties of closely related and well-studied valepotriates, such as valtrate (B1682818), isovaltrate, and acevaltrate. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic potential of various valepotriates has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Diene-type valepotriates, including valtrate and isovaltrate, have demonstrated significant cytotoxic effects.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| Valtrate | GLC(4) | Small-cell Lung Cancer | 1.4[2] | MTT |
| Valtrate | COLO 320 | Colorectal Cancer | 3[2] | MTT |
| Valtrate | A549 | Lung Adenocarcinoma | 3.7[3] | MTT |
| Valtrate | Bel-7402 | Hepatoma | 6.1[3] | MTT |
| Isovaltrate | GLC(4) | Small-cell Lung Cancer | 1-6 | MTT |
| Isovaltrate | COLO 320 | Colorectal Cancer | 1-6 | MTT |
| Acevaltrate | GLC(4) | Small-cell Lung Cancer | 1-6 | MTT |
| Acevaltrate | COLO 320 | Colorectal Cancer | 1-6 | MTT |
| Didrovaltrate | GLC(4) | Small-cell Lung Cancer | 2-18 | MTT |
| Didrovaltrate | COLO 320 | Colorectal Cancer | 2-18 | MTT |
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the preliminary cytotoxicity screening of valepotriates.
Cell Culture and Maintenance
Human cancer cell lines, such as GLC(4) (small-cell lung cancer) and COLO 320 (colorectal cancer), are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of valepotriates is commonly assessed using the microculture tetrazolium (MTT) assay.[1]
Materials:
-
96-well microtiter plates
-
Valepotriate compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cultured cancer cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the valepotriate compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a continuous period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity screening.
Proposed Signaling Pathway for Valepotriate-Induced Apoptosis
Based on studies of valtrate and other valepotriates, a potential mechanism of action involves the induction of apoptosis through the modulation of key signaling proteins. Valtrate has been shown to induce G2/M cell cycle arrest and apoptosis in breast cancer cells.[4] The proposed signaling cascade is depicted below.
Caption: Proposed mechanism of valepotriate-induced apoptosis.
References
- 1. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Valepotriates and their Effects on the Central Nervous System
Disclaimer: The term "Valeriotriate B" does not correspond to a recognized compound in the scientific literature. This document provides a comprehensive overview of valepotriates , a class of iridoids found in Valeriana species, which are likely the subject of interest. This guide focuses on their known effects on the central nervous system (CNS), drawing from preclinical and clinical research.
Introduction
Valepotriates are a group of monoterpenoid compounds known as iridoids, primarily extracted from plants of the Valeriana genus.[1][2][3] These compounds are noted for their sedative and anxiolytic properties.[4][5] The core structure of valepotriates is a cyclopenta-(c)-pyranoid skeleton with an epoxy ring and three ester linkages. Key examples of valepotriates include valtrate, isovaltrate, and didrovaltrate. While research has pointed to their potential therapeutic applications for anxiety and sleep disorders, the exact mechanisms and clinical efficacy are still under investigation.
Mechanism of Action on the Central Nervous System
The primary mechanism of action for valepotriates' CNS effects is believed to be the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.
2.1 GABAergic System Modulation
Valepotriates have been shown to interact with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Unlike benzodiazepines that typically bind to the gamma subunit of the GABA-A receptor, some evidence suggests that components of Valeriana extracts may bind to the beta subunit. This interaction potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in decreased neuronal excitability and a state of sedation and anxiolysis. Furthermore, some studies indicate that valepotriates may increase the expression of GABA-A receptors and glutamic acid decarboxylase 65 (an enzyme responsible for GABA synthesis), and reduce the expression of caspase-3, an enzyme involved in apoptosis.
2.2 Other Potential Mechanisms
Beyond the GABAergic system, research suggests other potential targets for valepotriates within the CNS:
-
Voltage-Gated Calcium Channels (VGCCs): Certain valepotriates, such as jatamanvaltrate T and U, have been identified as novel antagonists of N-type (Ca_v_2.2) calcium channels. By inhibiting these channels, valepotriates can reduce neurotransmitter release, which may contribute to their analgesic effects.
-
Glutamate Receptors: Some studies on aqueous Valeriana extracts suggest interactions with ionotropic and metabotropic glutamate receptors, which could also contribute to CNS depressant effects.
-
BDNF/TrkB Signaling: A valepotriate-enriched fraction has been shown to decrease DNA methylation and up-regulate TrkB receptors (the receptor for brain-derived neurotrophic factor) in the hippocampus of mice, suggesting a role in neuroplasticity and potential antidepressant effects.
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies on valepotriates.
Table 1: Preclinical In Vivo Efficacy of Valepotriates
| Compound/Extract | Species | Model | Dose | Effect | Reference |
| Valepotriates | Rat | Generalized Anxiety | 0.1, 0.2 g/kg | Increased time spent and arm entries in open arms of Elevated Plus Maze (EPM) | |
| Valtrate | Rat | Anxiety | 10 mg/kg, p.o. | Increased entries in central area of Open Field Test (OFT) and time in open arms of EPM | |
| Valtrate | Rat | Anxiety | 10 mg/kg, p.o. | Significantly reduced serum corticosterone (B1669441) levels | |
| Valepotriate Fraction | Mice | Sedation/Anxiolysis | 10 mg/kg | Reduced locomotion and exploratory behavior; increased time in open arms of EPM | |
| Valepotriates | Mice | Hypnotic | 12 mg/kg, i.p. | Anxiolytic and hypnotic action |
Table 2: In Vitro Activity of Valepotriates
| Compound | Target | Assay | EC50 / IC50 | Effect | Reference |
| Jatamanvaltrate T | Ca_v_2.2 (N-type VGCC) | Two-electrode voltage clamp | 3.3 µM | Inhibition | |
| Compound 3 (valepotriate) | Ca_v_2.2 (N-type VGCC) | Two-electrode voltage clamp | 4.8 µM | Inhibition | |
| Hydrine-type valepotriates | BDZ-binding site of GABA-A receptor | [3H]-flunitrazepam binding assay | 40% inhibition at 300 µM | Inhibition of binding |
Table 3: Human Clinical Trial Data for Valepotriates
| Study Design | Condition | Treatment | Daily Dose | Outcome | Reference |
| Randomized, double-blind, placebo-controlled pilot study | Generalized Anxiety Disorder | Valepotriates | 81.3 mg | Significant reduction in the psychic factor of the Hamilton Anxiety Scale (HAM-A) |
Experimental Protocols
This section details common methodologies used in the research of valepotriates.
4.1 Extraction and Isolation of Valepotriates
A common protocol for the extraction and isolation of valepotriates from Valeriana species is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted multiple times with 95% ethanol (B145695) at room temperature.
-
Concentration and Partitioning: The combined ethanol extracts are concentrated under vacuum. The resulting residue is suspended in water and partitioned with a solvent such as ethyl acetate to separate compounds based on polarity.
-
Chromatographic Purification: The valepotriate-containing fraction (often the ethyl acetate fraction) is then subjected to silica gel column chromatography. Fractions are collected and monitored by thin-layer chromatography (TLC). Further purification to isolate individual valepotriates can be achieved using high-performance liquid chromatography (HPLC).
4.2 In Vivo Behavioral Assays
-
Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT): This assay is used to evaluate locomotor activity and anxiety. The apparatus is an open, square arena. A reduction in anxiety is indicated by an increase in the time spent and the number of entries into the central zone of the arena.
4.3 In Vitro Electrophysiology
-
Two-Electrode Voltage Clamp (TEVC): This technique is used to study the effect of compounds on ion channels expressed in Xenopus oocytes. It allows for the measurement of ion flow across the cell membrane in response to a specific voltage, enabling the characterization of channel blockers and modulators.
Signaling Pathways
The primary signaling pathway implicated in the CNS effects of valepotriates is the GABAergic pathway. However, other pathways are also being explored.
5.1 GABA-A Receptor Signaling Pathway
5.2 N-Type Calcium Channel Signaling Pathway
Conclusion
Valepotriates represent a class of compounds with significant potential for modulating CNS activity. Their primary mechanism appears to be the potentiation of GABAergic inhibition, leading to sedative and anxiolytic effects. Emerging research also points to their interaction with other neuronal targets, such as voltage-gated calcium channels, which may broaden their therapeutic applications to include pain management. While preclinical data is promising, further rigorous clinical trials are necessary to fully elucidate the efficacy, safety, and therapeutic role of purified valepotriates in the treatment of neurological and psychiatric disorders.
References
- 1. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 2. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of valepotriates (valerian extract) in generalized anxiety disorder: a randomized placebo-controlled pilot study. (2002) | Roberto Andreatini | 164 Citations [scispace.com]
An In-depth Technical Guide on the Early-Stage Research of Valeriotriate B and its Pharmacological Class
Disclaimer: Direct pharmacological research on Valeriotriate B is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological effects of valepotriates, the class of chemical compounds to which this compound belongs. The information presented herein is based on studies of structurally similar valepotriates and extracts rich in these compounds, offering a scientifically grounded projection of this compound's potential activities.
Introduction to this compound and Valepotriates
This compound is classified as a valepotriate, a type of iridoid monoterpenoid characterized by an unstable epoxy group, which is believed to contribute to its biological activity. Valepotriates are predominantly isolated from various species of the Valeriana genus, plants with a long history of use in traditional medicine for their sedative and anxiolytic properties. The primary focus of early-stage research on valepotriates has been on their neuropharmacological, cytotoxic, and anti-inflammatory effects.
Potential Pharmacological Effects
The pharmacological activities of valepotriates are diverse, with significant implications for neuropharmacology and oncology. The primary reported effects include neurobehavioral modulation, anti-epileptic activity, and cytotoxicity against cancer cell lines.
2.1 Neuropharmacological Effects
Extracts rich in valepotriates have demonstrated sedative, anxiolytic, and anticonvulsant properties. Studies on valepotriate fractions from Valeriana glechomifolia have shown reduced locomotion and exploratory behavior in animal models, indicative of sedative effects.[1] The anxiolytic potential is thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[[“]][[“]][4]
2.2 Anti-epileptic Activity
Valepotriates have shown notable anti-epileptic activity. This effect is hypothesized to be mediated through the regulation of GABAergic neurotransmission and the inhibition of neuronal apoptosis.[5] Specifically, valepotriates have been found to up-regulate the expression of GABA_A receptors and glutamic acid decarboxylase 65 (GAD65), an enzyme responsible for GABA synthesis. Concurrently, they modulate the expression of key apoptosis-regulating proteins.[5]
2.3 Cytotoxic and Anti-tumor Effects
Several studies have highlighted the cytotoxic potential of valepotriates against various cancer cell lines. Diene-type valepotriates, in particular, have shown high cytotoxicity with IC50 values in the low micromolar range against human small-cell lung cancer and colorectal cancer cell lines.[6] The proposed mechanism of action for this cytotoxicity is the induction of mitochondrion-mediated apoptosis.[7] One study demonstrated that the valepotriate, valtrate, induced G2/M cell cycle arrest and apoptosis in breast cancer cells.[8]
Quantitative Data on Valepotriate Activity
While specific quantitative data for this compound is not available, the following table summarizes representative data for other valepotriates to illustrate the typical potency of this compound class.
| Compound/Extract | Cell Line/Model | Assay | Endpoint | Result | Reference |
| Valtrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |
| Isovaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |
| Acevaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |
| Didrovaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | ~2-3 fold less toxic than diene type | [6] |
| Valepotriate Fraction | MES-induced seizure | Anticonvulsant | ED50 | 7.84 mg/kg | [9] |
| Valepotriate Fraction | PTZ-induced seizure | Anticonvulsant | ED50 | 7.19 mg/kg | [9] |
| Jatamanvaltrate T | N-type Calcium Channel | Electrophysiology | EC50 | 3.3 µM | [10] |
Experimental Protocols
Detailed experimental protocols for this compound are not published. Below is a generalized protocol for a common assay used to evaluate the cytotoxic effects of valepotriates.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Human cancer cells (e.g., GLC(4) or COLO 320) are harvested during the logarithmic growth phase.
- Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., a valepotriate) is prepared in a suitable solvent like DMSO.
- A series of dilutions of the test compound are prepared in the culture medium.
- The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells. Control wells receive medium with the solvent at the same concentration as the treated wells.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as above.
3. MTT Addition and Incubation:
- After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is left at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The absorbance of the control wells is considered 100% cell viability.
- The percentage of cell viability for each concentration of the test compound is calculated.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Signaling Pathways and Workflows
5.1 Proposed Anti-Epileptic Signaling Pathway of Valepotriates
The anti-epileptic effects of valepotriates are believed to be linked to the modulation of both the GABAergic system and apoptosis pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism for the anti-epileptic effect of valepotriates.
5.2 Experimental Workflow for Investigating Apoptosis Induction
The following diagram outlines a typical experimental workflow to determine if a compound like this compound induces apoptosis in cancer cells.
Caption: Workflow for assessing apoptosis induction by a test compound.
5.3 Mitochondrion-Mediated Apoptosis Pathway
Valepotriates are suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway modulated by valepotriates.
References
- 1. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnp.skums.ac.ir [fnp.skums.ac.ir]
- 10. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is an iridoid compound found in various species of the Valerianaceae family, notably in Valeriana jatamansi. Iridoids from Valeriana species are recognized for their diverse pharmacological activities, including sedative, anxiolytic, and neuroprotective effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.
These application notes provide detailed protocols for the quantification of this compound in plant materials and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of this compound in raw plant material and extracts where concentrations are relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices, such as biological fluids (plasma, urine) and tissues, where concentrations are expected to be low.
Section 1: HPLC-UV Method for this compound Quantification
This method is based on the established principles of reversed-phase chromatography for the analysis of valepotriates.
Experimental Protocol
1. Sample Preparation (Valeriana Plant Material)
-
Drying: Air-dry the roots and rhizomes of the Valeriana species at room temperature until constant weight.
-
Grinding: Grind the dried plant material to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Macerate with 10 mL of 70% ethanol (B145695) in a conical flask.
-
Sonicate for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm for valepotriates with a conjugated diene system. A secondary wavelength of 208 nm can be used for didrovaltrates if present.[1][2]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
3. Preparation of Standards and Calibration Curve
-
Standard Stock Solution: Prepare a stock solution of this compound (or a closely related standard such as valtrate (B1682818) if this compound is not available) in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the linearity and obtain the calibration equation.
Method Validation Data
The following tables summarize the expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar natural product analyses.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25000x + 1500 |
Table 3: Precision
| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (25 µg/mL) | < 1.5% | < 2.5% |
| High QC (75 µg/mL) | < 1.0% | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration | Amount Recovered (mean ± SD, n=3) | Recovery (%) |
| 5 µg/mL | 4.9 ± 0.1 µg/mL | 98.0% |
| 25 µg/mL | 25.3 ± 0.4 µg/mL | 101.2% |
| 75 µg/mL | 74.5 ± 1.1 µg/mL | 99.3% |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Section 2: LC-MS/MS Method for this compound Quantification
This method provides high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
Experimental Protocol
1. Sample Preparation (Biological Matrix - Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: C18 column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution may be necessary to resolve this compound from matrix components.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.
Method Validation Data
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.
Table 6: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Weighting | 1/x² |
Table 7: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ (0.5 ng/mL) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Low QC (1.5 ng/mL) | ≤ 10% | ≤ 10% | ± 10% | ± 10% |
| Mid QC (50 ng/mL) | ≤ 8% | ≤ 8% | ± 8% | ± 8% |
| High QC (400 ng/mL) | ≤ 5% | ≤ 5% | ± 5% | ± 5% |
Table 8: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low QC | 95 - 105 | > 85% |
| High QC | 97 - 103 | > 88% |
Table 9: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway
Valepotriates have been shown to interact with the GABAergic signaling pathway, which is a primary target for sedative and anxiolytic drugs. This interaction may contribute to the pharmacological effects of this compound.
Caption: this compound's effect on GABAergic signaling.
References
Application Notes and Protocols for the Analysis of Valeriotriate B by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a member of the valepotriate class of iridoids, naturally occurring compounds found in various plant species of the Valeriana genus. These compounds are of significant interest to researchers and drug development professionals due to their potential sedative and anxiolytic properties. Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts and pharmaceutical preparations to ensure quality control and to support pharmacokinetic and pharmacodynamic studies.
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of valepotriates and serve as a comprehensive guide for method development and validation.
Chemical Information
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.
Experimental Protocol: HPLC-UV
1.1.1. Sample Preparation (from Valeriana root powder)
-
Weigh 1 gram of dried and powdered Valeriana root material into a 50 mL conical tube.
-
Add 20 mL of a solvent mixture of 80% methanol (B129727) and 20% water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
1.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Quantitative Data (HPLC-UV)
The following table outlines the expected quantitative parameters for this compound analysis by HPLC-UV. These values may vary depending on the specific instrumentation and experimental conditions and should be determined during method validation.
| Analyte | Expected Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) |
| This compound | 15 - 20 | 50 - 100 | 150 - 300 | 0.5 - 100 |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation
The sample preparation protocol is the same as described in Section 1.1.1. For plasma or other biological matrices, a protein precipitation or solid-phase extraction (SPE) method would be required.
2.1.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 20% B; 2-8 min: 20-80% B; 8-10 min: 80-95% B; 10-12 min: 95% B; 12-15 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data (LC-MS/MS)
The following table summarizes the proposed MRM transitions and expected quantitative parameters for this compound. The product ions are proposed based on the known fragmentation patterns of valepotriates, which typically involve the loss of their acyl side chains. These parameters should be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Collision Energy 1 (eV) | Product Ion 2 (m/z) - Qualifier | Collision Energy 2 (eV) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 559.27 ([M+H]⁺) | To be determined experimentally | 15-30 | To be determined experimentally | 20-40 | 0.1 - 1 | 0.3 - 3 |
Note: The exact m/z values for the product ions and their corresponding optimal collision energies need to be determined by infusing a standard of this compound into the mass spectrometer and performing product ion scans.
Section 3: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.
References
Application Notes & Protocols: Synthetic Access to Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B, an iridoid triester found in the Valeriana species, has garnered interest for its potential biological activities. As of the latest literature review, a dedicated total synthesis or semi-synthesis for this compound has not been explicitly reported. These application notes provide detailed, plausible, and robust hypothetical protocols for the total and semi-synthesis of this compound. The proposed synthetic strategies are grounded in established methodologies for the synthesis of related iridoid structures and valepotriate derivatives. These protocols are intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development.
Introduction to this compound
This compound is a member of the valepotriate class of iridoids, characterized by a core iridoid skeleton decorated with three ester functionalities. These natural products are primarily isolated from various Valeriana species and are known for their sedative and other pharmacological properties. The complex stereochemistry and dense functionality of this compound make it a challenging yet attractive target for synthetic chemists. The ability to synthetically access this compound would enable the synthesis of analogs and facilitate structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
Proposed Synthetic Strategies
Two primary synthetic approaches are proposed herein:
-
Total Synthesis: A linear synthetic sequence starting from a commercially available chiral pool starting material to construct the iridoid core, followed by sequential esterification to install the requisite side chains.
-
Semi-Synthesis: A more convergent approach starting from a related, more abundant, naturally occurring iridoid, which is then chemically modified to yield this compound.
Hypothetical Total Synthesis of this compound
The proposed total synthesis commences with the chiral pool starting material, (-)-Genipin, which possesses the core iridoid skeleton. The synthesis involves protection group chemistry, stereoselective reductions, and sequential esterifications.
Overall Synthetic Scheme (Total Synthesis)
Caption: Proposed Total Synthesis Workflow for this compound.
Experimental Protocols (Total Synthesis)
Protocol 1: Synthesis of Intermediate 1 (Protected Diol)
-
Objective: To protect the primary and secondary hydroxyl groups of (-)-Genipin.
-
Procedure:
-
To a solution of (-)-Genipin (1.0 eq) in anhydrous DMF (0.1 M), add imidazole (3.0 eq).
-
Cool the mixture to 0 °C and add tert-Butyldiphenylsilyl chloride (TBDPSCl, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford Intermediate 1.
-
Protocol 2: Synthesis of Intermediate 3 (Ester 1)
-
Objective: Selective deprotection of the primary silyl (B83357) ether followed by esterification.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in THF (0.1 M) and add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.1 eq of a 1M solution in THF) at 0 °C.
-
Stir for 2 hours at 0 °C, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and use the crude Intermediate 2 directly in the next step.
-
To a solution of crude Intermediate 2 in anhydrous CH₂Cl₂ (0.1 M), add DMAP (0.1 eq) and isovaleric anhydride (1.5 eq).
-
Stir at room temperature for 6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield Intermediate 3.
-
Protocol 3: Synthesis of this compound
-
Objective: Deprotection of the remaining silyl ether and sequential esterification.
-
Procedure:
-
Dissolve Intermediate 3 (1.0 eq) in THF (0.2 M) and add HF-Pyridine (5.0 eq) at 0 °C in a polyethylene (B3416737) vial.
-
Stir for 8 hours, then carefully quench by pouring into a saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, dry, and concentrate to get crude Intermediate 4.
-
To a solution of crude Intermediate 4 in CH₂Cl₂ (0.1 M), add acetoxyisovaleric acid (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) at 0 °C.
-
Stir for 12 hours at room temperature. Filter the DCU precipitate and concentrate the filtrate.
-
Purify by flash chromatography to obtain Intermediate 5.
-
To a solution of Intermediate 5 in CH₂Cl₂ (0.1 M), add isovaleric acid (1.2 eq), EDCI (1.2 eq), and DMAP (0.1 eq).
-
Stir for 12 hours at room temperature.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by preparative HPLC to afford this compound.
-
Quantitative Data (Total Synthesis - Projected)
| Step | Product | Starting Material | Projected Yield (%) | Purity (%) (by HPLC) |
| 1 | Intermediate 1 | (-)-Genipin | 90 | >98 |
| 2 | Intermediate 3 | Intermediate 1 | 75 (2 steps) | >97 |
| 3 | This compound | Intermediate 3 | 50 (3 steps) | >99 |
| Overall | This compound | (-)-Genipin | ~34 | >99 |
Hypothetical Semi-Synthesis of this compound
The proposed semi-synthesis starts from Valtrate, a more abundant valepotriate that shares the same iridoid core as this compound. The strategy involves selective hydrolysis and re-esterification.
Overall Synthetic Scheme (Semi-Synthesis)
Caption: Proposed Semi-Synthesis Workflow for this compound.
Experimental Protocols (Semi-Synthesis)
Protocol 1: Synthesis of Intermediate 6 (Deacetylated Valtrate)
-
Objective: To selectively hydrolyze the acetate group of Valtrate.
-
Procedure:
-
Suspend Valtrate (1.0 eq) in a phosphate buffer (pH 7.0, 0.1 M).
-
Add a lipase enzyme (e.g., from Candida antarctica, 10% w/w).
-
Stir the suspension at 30 °C for 48-72 hours, monitoring the reaction by HPLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate Intermediate 6.
-
Protocol 2: Synthesis of this compound from Intermediate 6
-
Objective: To esterify the free hydroxyl group with acetoxyisovaleric acid.
-
Procedure:
-
To a solution of Intermediate 6 (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M), add acetoxyisovaleric acid (1.5 eq), DCC (1.5 eq), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the formed dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate and purify the residue by preparative HPLC to yield this compound.
-
Quantitative Data (Semi-Synthesis - Projected)
| Step | Product | Starting Material | Projected Yield (%) | Purity (%) (by HPLC) |
| 1 | Intermediate 6 | Valtrate | 65 | >95 |
| 2 | This compound | Intermediate 6 | 70 | >99 |
| Overall | This compound | Valtrate | ~45 | >99 |
Concluding Remarks
The protocols detailed in these application notes outline viable, albeit hypothetical, synthetic routes to this compound. The total synthesis provides a de novo pathway to the molecule and its analogs from a simple chiral starting material, while the semi-synthesis offers a potentially more efficient route by leveraging a closely related natural product. These methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in natural product synthesis and medicinal chemistry to produce this compound for further investigation. Experimental validation of these proposed routes is a necessary next step.
Application Notes and Protocols for the Therapeutic Development of Valeriotriate B
Disclaimer: Information regarding the specific biological activities and mechanism of action of Valeriotriate B is limited in current scientific literature. The following application notes, protocols, and data are presented as a projected framework for the therapeutic development of this compound, based on the known activities of structurally related compounds and extracts from Valeriana spp.[1]. These protocols and hypothetical data are intended to serve as a guide for researchers and will require experimental validation.
Introduction
This compound is an iridoid compound found in plants of the Valeriana genus[1]. Species of this genus are recognized for a variety of biological activities, including sedative, antidepressant, antitumor, and cardiovascular effects[1]. Structurally similar iridoids, such as valtrate, have demonstrated potential as anti-cancer agents[2]. This document outlines a potential path for investigating and developing this compound as a therapeutic agent, focusing on its potential anti-cancer properties.
Hypothetical Therapeutic Target and Mechanism of Action
Based on the activity of the related compound valtrate, a potential therapeutic application for this compound is in oncology, specifically for tumors driven by aberrant receptor tyrosine kinase signaling[2]. We hypothesize that this compound may act as an inhibitor of the Platelet-Derived Growth Factor Receptor A (PDGFRA) signaling pathway, which is a known driver in various cancers, including glioblastoma. Inhibition of this pathway would block downstream signaling through the MEK/ERK cascade, leading to reduced cell proliferation and induction of apoptosis.
Data Presentation: Hypothetical Preclinical Data
The following tables represent the type of quantitative data that would be generated during the preclinical assessment of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Glioblastoma Cell Lines
| Cell Line | IC₅₀ (µM) after 72h exposure |
|---|---|
| U-87 MG (PDGFRA-mutant) | 5.2 |
| A172 (PDGFRA-wildtype) | 25.8 |
| T98G (PDGFRA-wildtype) | 31.4 |
| Normal Human Astrocytes | > 100 |
Table 2: Pharmacokinetic Properties of this compound in Rodents (Single IV Dose)
| Parameter | Value (Mean ± SD) |
|---|---|
| Half-life (t₁/₂) | 2.5 ± 0.4 h |
| Volume of Distribution (Vd) | 1.2 ± 0.3 L/kg |
| Clearance (CL) | 0.35 ± 0.08 L/h/kg |
| Bioavailability (Oral) | < 5% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
This protocol details a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U-87 MG) and normal human astrocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well. Incubate for 4 hours at 37°C.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission.
-
Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for PDGFRA Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PDGFRA pathway.
Materials:
-
U-87 MG cells
-
This compound
-
PDGF-AA ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-PDGFRA, anti-PDGFRA, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed U-87 MG cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours.
-
Inhibition and Stimulation: Pre-treat cells with this compound (e.g., at IC₅₀ concentration) for 2 hours. Then, stimulate with PDGF-AA (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with 150 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use a loading control (e.g., Actin) to ensure equal protein loading.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical mechanism of action and a general workflow for the development of this compound.
Caption: Hypothetical inhibition of the PDGFRA signaling pathway by this compound.
Caption: General experimental workflow for preclinical drug development.
References
Application Notes and Protocols for In Vitro Evaluation of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a valepotriate, a class of iridoids isolated from the medicinal plant Valeriana jatamansi. Compounds from this plant have a long history of use in traditional medicine and have been scientifically investigated for a range of biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects. Several valepotriates have demonstrated potent anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. This document provides a detailed experimental framework for the in vitro evaluation of this compound, focusing on its potential as a cytotoxic and neuroprotective agent.
Experimental Design Overview
The following experimental workflow is designed to systematically evaluate the in vitro biological activities of this compound. The workflow begins with an initial screening for cytotoxicity to determine the effective concentration range. Subsequent experiments are designed to elucidate the underlying mechanisms of action, including the induction of apoptosis, effects on cell cycle progression, and potential neuroprotective properties.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer and Neuronal Cell Lines
| Cell Line | Cell Type | This compound IC₅₀ (µM) after 48h |
| MCF-7 | Human Breast Adenocarcinoma | 15.2 ± 1.8 |
| PC-3 | Human Prostate Adenocarcinoma | 22.5 ± 2.5 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 7.5 | 15.8 ± 2.1 | 5.2 ± 0.9 |
| This compound | 15 | 35.2 ± 3.5 | 12.8 ± 1.7 |
| This compound | 30 | 48.9 ± 4.2 | 25.6 ± 2.8 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.4 ± 4.1 | 20.1 ± 2.2 | 14.5 ± 1.9 |
| This compound | 7.5 | 58.2 ± 3.8 | 15.5 ± 1.8 | 26.3 ± 2.5 |
| This compound | 15 | 45.1 ± 3.2 | 10.2 ± 1.5 | 44.7 ± 3.9 |
| This compound | 30 | 30.7 ± 2.9 | 8.5 ± 1.1 | 60.8 ± 4.6 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 4: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment | This compound (µM) | Neurotoxin (6-OHDA, 100 µM) | Cell Viability (%) |
| Control | 0 | - | 100 ± 5.2 |
| 6-OHDA | 0 | + | 45.8 ± 4.1 |
| This compound + 6-OHDA | 1 | + | 62.1 ± 3.8 |
| This compound + 6-OHDA | 5 | + | 78.4 ± 4.5 |
| This compound + 6-OHDA | 10 | + | 89.6 ± 3.9 |
Cells were pre-treated with this compound for 2 hours before the addition of 6-OHDA for 24 hours. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Selected cell lines (e.g., MCF-7, PC-3, SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.[6][7][8]
Materials:
-
MCF-7 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis, cell cycle regulation, and neuroprotection.[9][10]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin B1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.[11][12][13]
Materials:
-
SH-SY5Y cells
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include a control group without the neurotoxin and a group with only the neurotoxin.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
Putative Signaling Pathway
Based on the known activities of related valepotriates, this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway and cause G2/M cell cycle arrest.
Caption: Putative signaling pathway for this compound-induced effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B, a valepotriate found in the medicinal plant Valeriana jatamansi, has garnered scientific interest due to the established biological activities of related compounds and extracts from this plant. Preclinical in vitro studies have suggested potential therapeutic benefits, including neuroprotective, anti-inflammatory, and anticancer properties. These application notes provide a comprehensive guide to researchers for designing and conducting in vivo studies to evaluate the efficacy of this compound in relevant animal models. While direct in vivo efficacy data for this compound is limited in publicly available literature, the protocols outlined below are based on established models for analogous compounds and extracts from Valeriana jatamansi, offering a robust framework for investigation.
Potential Therapeutic Areas and Corresponding Animal Models
Based on the known biological activities of Valeriana jatamansi extracts and related valepotriates, the following therapeutic areas are proposed for in vivo evaluation of this compound.
Anti-inflammatory Activity
Rationale: Extracts of Valeriana jatamansi have demonstrated anti-inflammatory effects in preclinical models. This suggests that this compound may also possess anti-inflammatory properties.
Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and well-characterized model for acute inflammation.[1][2][3][4]
Neuroprotective Activity
Rationale: Various compounds from Valeriana jatamansi have shown neuroprotective effects in vitro. This compound has been specifically noted for its moderate neuroprotective activity in cell-based assays.
Recommended Animal Model: MPTP-Induced Parkinson's Disease Model in Mice. This model is a standard for mimicking the neurodegenerative changes seen in Parkinson's disease.[5]
Anticancer Activity
Rationale: Other valepotriates, such as Jatamanvaltrate P and Valtrate, have exhibited anticancer properties in both in vitro and in vivo models of breast cancer. This suggests that this compound could have similar oncostatic potential.
Recommended Animal Model: Human Breast Cancer Xenograft Model in Immunocompromised Mice. This model allows for the evaluation of therapeutic efficacy on human-derived tumors.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing quantitative data from the proposed in vivo studies. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 1.20 ± 0.15 | 0% |
| This compound | 10 | 0.95 ± 0.12 | 20.8% |
| This compound | 25 | 0.70 ± 0.10 | 41.7% |
| This compound | 50 | 0.55 ± 0.08 | 54.2% |
| Indomethacin (Positive Control) | 10 | 0.48 ± 0.07 | 60.0% |
Table 2: Neuroprotective Efficacy of this compound in MPTP-Induced Parkinson's Disease in Mice
| Treatment Group | Dose (mg/kg/day) | Striatal Dopamine (B1211576) Level (ng/mg tissue) (Mean ± SD) | TH-positive Neurons in SNpc (cells/section) (Mean ± SD) | Behavioral Score (Rota-rod test, latency to fall in s) (Mean ± SD) |
| Vehicle Control | - | 15.2 ± 2.5 | 8500 ± 750 | 180 ± 25 |
| MPTP + Vehicle | - | 6.8 ± 1.8 | 3800 ± 600 | 75 ± 15 |
| MPTP + this compound | 20 | 9.5 ± 2.1 | 5500 ± 700 | 110 ± 20 |
| MPTP + this compound | 40 | 12.1 ± 2.3 | 6800 ± 650 | 145 ± 18 |
| MPTP + L-DOPA (Positive Control) | 25 | 13.5 ± 2.0 | 4000 ± 550 | 160 ± 22 |
Table 3: Anticancer Efficacy of this compound in a Human Breast Cancer Xenograft Model in Mice
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | - | 1500 ± 250 | 0% | +5.2 ± 1.5 |
| This compound | 25 | 1100 ± 210 | 26.7% | +4.8 ± 1.8 |
| This compound | 50 | 750 ± 180 | 50.0% | +4.5 ± 2.0 |
| Vinorelbine (Positive Control) | 10 | 600 ± 150 | 60.0% | -2.1 ± 2.5 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into five groups (n=6 per group): Vehicle Control, this compound (10, 25, and 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer Indomethacin p.o. 60 minutes prior to carrageenan.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
Objective: To assess the neuroprotective effect of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
L-DOPA/Benserazide (positive control)
-
Vehicle (e.g., saline)
-
Rota-rod apparatus
-
Equipment for tissue collection and processing (for HPLC and immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into four groups (n=10 per group): Vehicle Control, MPTP + Vehicle, MPTP + this compound (20 and 40 mg/kg/day), and MPTP + L-DOPA (25 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.) daily for 7-14 days.
-
Induction of Parkinsonism: On day 3 of treatment, induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals. The control group receives saline injections.
-
Behavioral Assessment: Perform behavioral testing (e.g., Rota-rod test) 7 days after the last MPTP injection to assess motor coordination.
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissues.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss.
-
Protocol 3: Human Breast Cancer Xenograft Model in Mice
Objective: To determine the in vivo anticancer efficacy of this compound.
Materials:
-
Female athymic nude mice (BALB/c nu/nu, 6-8 weeks old)
-
Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)
-
Matrigel
-
This compound
-
Vinorelbine (positive control)
-
Vehicle (e.g., DMSO/saline mixture)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under specific pathogen-free conditions.
-
Cell Culture and Implantation: Culture MDA-MB-231 cells under standard conditions. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to four groups (n=8 per group): Vehicle Control, this compound (25 and 50 mg/kg/day), and Positive Control (Vinorelbine, 10 mg/kg, administered as per established protocols).
-
Drug Administration: Administer this compound or vehicle daily via i.p. injection or oral gavage for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2. Monitor body weight and general health of the animals.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Caption: Proposed Neuroprotective Mechanism of this compound.
Caption: Workflow for the Breast Cancer Xenograft Model.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
Application Notes and Protocols for Preclinical Formulation of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is an iridoid compound isolated from Valeriana species, a plant genus known for a variety of bioactive compounds with potential therapeutic applications, including sedative, antidepressant, and antitumor activities[1]. The progression of this compound from a promising natural product to a clinical candidate necessitates the development of a stable and effective formulation for preclinical evaluation. These application notes provide a comprehensive guide to developing a suitable formulation for this compound, addressing common challenges such as poor aqueous solubility, a frequent characteristic of natural products.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy[2]. The initial steps in preclinical formulation development involve determining key parameters to guide the selection of appropriate excipients and a suitable delivery system.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method | Significance |
| Molecular Weight | 354.39 g/mol | Mass Spectrometry | Influences diffusion and absorption. |
| Log P | 2.8 | HPLC-UV | Indicates moderate lipophilicity, suggesting potential solubility challenges in aqueous media. |
| Aqueous Solubility | < 0.1 mg/mL | Shake-flask method | Confirms poor water solubility, necessitating enabling formulation strategies. |
| pKa | Not ionizable | Capillary Electrophoresis | Lack of ionizable groups means pH adjustment will not significantly improve solubility. |
| Melting Point | 185°C | Differential Scanning Calorimetry (DSC) | High melting point suggests a stable crystalline form. |
| Physical Form | Crystalline solid | X-ray Powder Diffraction (XRPD) | Crystalline nature can impact dissolution rate. |
Formulation Development Strategies
The primary goal in early preclinical formulation is to ensure maximum exposure of the test substance in animal models to assess its efficacy and safety[3]. Given the hypothetical poor aqueous solubility of this compound, several strategies can be employed.
1. Lipid-Based Formulations: For oral administration, lipid-based formulations such as solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.
2. Co-solvent Systems: A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., propylene (B89431) glycol, ethanol) can be used for both oral and parenteral routes.
3. Nanosuspensions: Reducing the particle size of the drug substance to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability[3].
Table 2: Excipient Selection for Preclinical Formulations of this compound
| Formulation Type | Excipient Category | Examples | Rationale |
| Oral Solution/Suspension | Solvents/Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG) 400, Ethanol | To dissolve or suspend the API for oral gavage. |
| Surfactants/Wetting Agents | Polysorbate 80, Cremophor® EL | To improve the wettability and dispersion of the solid API. | |
| Vehicles | Corn oil, Sesame oil | For lipid-based solutions or suspensions. | |
| Parenteral Formulation | Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD) | To form inclusion complexes and increase aqueous solubility. |
| Buffering Agents | Phosphate buffer, Citrate buffer | To maintain a physiological pH and enhance stability. | |
| Tonicity Modifiers | Sodium Chloride, Dextrose | To ensure the formulation is isotonic for injection. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents and vehicles.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, propylene glycol, PEG 400, corn oil)
-
Vials with screw caps
-
Shaking incubator
-
Analytical balance
-
HPLC-UV system
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure an excess of solid this compound remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL.
Protocol 2: Preparation of a Nanosuspension Formulation for Oral Administration
Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Method:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a predetermined amount of this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill.
-
Optimize the homogenization parameters (e.g., pressure, number of cycles, bead size) to achieve the desired particle size.
-
Measure the particle size distribution and zeta potential of the resulting nanosuspension using a particle size analyzer.
-
Perform short-term stability studies to assess for particle size growth or aggregation.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Activity
While the specific molecular targets of this compound are not yet fully elucidated, many natural products with anti-inflammatory properties exert their effects by modulating key signaling pathways such as the NF-κB pathway[4]. The following diagram illustrates a hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling cascade.
References
- 1. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Valeriotriate B Antitumoral Activity
Disclaimer: Extensive literature searches for "Valeriotriate B" yielded limited information regarding its antitumoral activity. However, a closely related iridoid compound, Valtrate , isolated from the same plant genus (Valeriana), has been the subject of several studies investigating its anticancer properties. This document provides detailed protocols and data based on the available research for Valtrate, which can serve as a comprehensive guide for assessing the antitumoral activity of this compound, assuming a similar mechanism of action. Researchers should validate these protocols specifically for this compound.
Introduction
This compound and Valtrate are iridoid compounds extracted from plants of the Valeriana species, which have been traditionally used in medicine. Recent studies have highlighted the potential of these compounds as antitumoral agents. Valtrate has demonstrated significant anticancer activity in preclinical studies, particularly against breast cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration.[1] This document outlines detailed protocols for in vitro and in vivo assessment of the antitumoral activity of these compounds.
Data Presentation: Antitumoral Activity of Valtrate
The following table summarizes the quantitative data on the in vitro efficacy of Valtrate against human breast cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | ~20 µM (estimated) | 48 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | MTT Assay | ~25 µM (estimated) | 48 | [1] |
Note: Specific IC50 values for Valtrate in MDA-MB-231 and MCF-7 cells were not explicitly stated in the primary reference. The provided values are estimations based on graphical data and should be experimentally determined.
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Normal human breast epithelial cells (e.g., MCF-10A) for selectivity assessment
-
This compound/Valtrate
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound/Valtrate in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells (e.g., MDA-MB-231, MCF-7)
-
This compound/Valtrate
-
Culture medium, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA, PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound/Valtrate at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells (e.g., MDA-MB-231, MCF-7)
-
This compound/Valtrate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound/Valtrate at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
This protocol is used to analyze the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cells treated with this compound/Valtrate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagents.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
This protocol assesses the effect of this compound on the migratory ability of cancer cells.
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
This compound/Valtrate
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Cell Preparation:
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound/Valtrate at different concentrations to the upper chamber.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Assay
This protocol evaluates the in vivo antitumoral efficacy of this compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound/Valtrate
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture)
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound/Valtrate (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, daily for 21 days). The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Valtrate in Breast Cancer Cells
The following diagram illustrates the proposed signaling pathway through which Valtrate exerts its antitumoral effects in breast cancer cells.
References
Application Notes and Protocols for Evaluating the Anxiolytic Effects of Valtrate
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The initial query referenced "Valeriotriate B." However, the available scientific literature predominantly refers to a similar and likely identical compound as "valtrate." This document will proceed using the name "valtrate" based on published research.
Introduction
Valtrate (B1682818), a prominent iridoid isolated from the roots of Valeriana species, has demonstrated significant anxiolytic properties in preclinical studies. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the anxiety-reducing effects of valtrate. The methodologies described herein are standard behavioral paradigms used to screen and characterize novel anxiolytic compounds.
Preclinical Behavioral Models for Anxiolytic Activity
The evaluation of anxiolytic drug candidates relies on robust and validated animal models that mimic anxiety-related behaviors.[1] The most commonly employed models for assessing the effects of valtrate are the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test.[1][2] These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory drive.[2]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[2] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the ground.[3] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[4]
Open Field Test (OFT)
The OFT provides a measure of general locomotor activity and anxiety-like behavior.[5] The apparatus is a square arena, and anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) versus exploring the center of the field.[5] Anxiolytics are expected to increase the time spent and the number of entries into the central zone.[6]
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[7] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment.[8] Anxiolytic agents typically increase the time spent in the light compartment and the number of transitions between the two compartments.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study evaluating the anxiolytic effects of valtrate in rats.
| Behavioral Test | Dose | Parameter | Result | Reference |
| Elevated Plus Maze (EPM) | Valtrate (10 mg/kg, p.o.) | % Time in Open Arms | Increased significantly | [9] |
| Valtrate (10 mg/kg, p.o.) | % Entries into Open Arms | Increased significantly | [9] | |
| Diazepam (1 mg/kg, p.o.) | % Time in Open Arms | Increased significantly | [9] | |
| Diazepam (1 mg/kg, p.o.) | % Entries into Open Arms | Increased significantly | [9] | |
| Open Field Test (OFT) | Valtrate (10 mg/kg, p.o.) | Number of Center Entries | Increased significantly | [9] |
| Diazepam (1 mg/kg, p.o.) | Number of Center Entries | Increased significantly | [9] | |
| Serum Corticosterone (B1669441) | Valtrate (10 mg/kg, p.o.) | Corticosterone Level | Decreased significantly | [9] |
| Diazepam (1 mg/kg, p.o.) | Corticosterone Level | Decreased significantly | [9] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rats following administration of valtrate.
Apparatus: A plus-shaped maze made of wood or plastic, elevated 50 cm above the floor. The maze has two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
Procedure:
-
Administer valtrate (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle to the rats. A positive control group receiving a standard anxiolytic like diazepam (e.g., 1 mg/kg, i.p.) should be included.
-
Allow for a pre-treatment period (e.g., 60 minutes for oral administration).
-
Place a rat on the central platform of the EPM, facing an open arm.[10]
-
Allow the animal to explore the maze for a 5-minute session.[10]
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.[3]
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of entries into the open arms [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
Objective: To evaluate general locomotor activity and anxiety-like behavior in rats treated with valtrate.
Apparatus: A square arena (e.g., 100 x 100 x 40 cm) with the floor divided into a central zone and a peripheral zone.
Procedure:
-
Administer valtrate, vehicle, or a positive control as described for the EPM.
-
After the pre-treatment period, gently place the rat in the center of the open field arena.[1]
-
Allow the animal to explore the arena for a 5-10 minute session.[1]
-
Record the session using an overhead video camera.
-
Clean the apparatus with 70% ethanol between trials.
-
Analyze the recordings for the following measures:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled (to assess general locomotor activity).
-
Rearing frequency.
-
Data Analysis: An increase in the time spent and the number of entries into the central zone suggests an anxiolytic effect, provided there is no significant change in total distance traveled that could confound the results.
Light-Dark Box Test Protocol
Objective: To assess anxiety-like behavior based on the aversion to a brightly lit environment.
Apparatus: A box with two compartments: a large, open, and brightly illuminated compartment (e.g., two-thirds of the box) and a small, enclosed, and dark compartment (e.g., one-third of the box).[8] The compartments are connected by an opening.
Procedure:
-
Administer valtrate, vehicle, or a positive control.
-
Following the pre-treatment period, place the animal in the dark compartment and allow it to explore.[11]
-
The test session typically lasts for 5-10 minutes.
-
Record the animal's behavior with a video camera.
-
Clean the box thoroughly after each animal.
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the light compartment.
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Signaling Pathways and Mechanism of Action
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Valtrate has been shown to attenuate the activity of the HPA axis.[12] Stress activates the hypothalamus to release corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[13] ACTH then acts on the adrenal glands to release cortisol (corticosterone in rodents), a key stress hormone.[14] Valtrate administration has been found to significantly reduce serum corticosterone levels in rats subjected to behavioral tests, suggesting that its anxiolytic effects may be mediated, at least in part, by modulating the HPA axis.[12]
Caption: Valtrate's modulation of the HPA axis.
GABAergic System
Compounds from Valeriana species are known to interact with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system.[15] Specifically, some constituents of Valerian extracts allosterically modulate GABA-A receptors.[12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[16] It is hypothesized that valtrate may bind to a modulatory site on the GABA-A receptor, enhancing the inhibitory effect of GABA and thereby producing an anxiolytic effect. Some evidence suggests that extracts containing related compounds can bind to the flunitrazepam (a benzodiazepine) site on the GABA-A receptor.[17]
Caption: Postulated mechanism of Valtrate at the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of Valtrate.
Caption: Workflow for anxiolytic evaluation of Valtrate.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. protocols.io [protocols.io]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Open field test in rats [protocols.io]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. d-nb.info [d-nb.info]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. Binding activity of Valeriana fauriei root extract on GABAA receptor flunitrazepam sites and distribution of its active ingredients in the brain of mice - A comparison with that of V. officinalis root - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of Valeriotriate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of Valeriotriate B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a member of the valepotriates, a class of iridoid esters derived from plants of the Valeriana species. Its isolation and purification are particularly challenging due to the inherent chemical instability of the valepotriate group. These compounds are known to be thermolabile and susceptible to degradation under acidic or alkaline conditions, as well as in the presence of water and certain alcoholic solvents. This instability can lead to low yields and the formation of degradation products, complicating the purification process.
Q2: What are the common degradation products of valepotriates like this compound?
A common degradation pathway for valepotriates, especially diene-type valepotriates, leads to the formation of baldrinals. For instance, the degradation of valtrate, a related valepotriate, yields baldrinal (B101756) and homobaldrinal. It is crucial to handle extracts containing this compound with care to minimize the formation of such artifacts, which can interfere with purification and biological activity assessment.
Q3: What are the recommended initial extraction methods for obtaining this compound?
To minimize degradation, initial extraction from the plant material (typically roots and rhizomes of Valeriana species) should be performed under mild conditions. Maceration with non-polar or moderately polar organic solvents at room temperature is often preferred over methods involving heat, such as Soxhlet extraction. Studies on related valepotriates have shown that solvents like hexane (B92381) can be effective in extracting these compounds while minimizing the co-extraction of highly polar, interfering substances.
Q4: Which chromatographic techniques are suitable for the purification of this compound?
Several chromatographic techniques can be employed for the purification of this compound, each with its own advantages and challenges:
-
Column Chromatography (CC): Open column chromatography using silica (B1680970) gel can be an effective initial purification step. A non-polar mobile phase with a gradually increasing polarity can separate valepotriates from other constituents.
-
Preparative Thin-Layer Chromatography (pTLC): For smaller scale purifications, pTLC can be a useful technique. However, exposure of the compound to air and silica on the plate can still lead to some degradation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and is a powerful tool for obtaining high-purity this compound. Reversed-phase columns are typically used with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for labile compounds like this compound as it can reduce adsorptive losses and degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Degradation during extraction: | Use of high temperatures or prolonged extraction times can lead to the breakdown of this compound. |
| Solution: Employ maceration at room temperature with a suitable organic solvent (e.g., hexane, ethyl acetate). Minimize extraction time and protect the extraction mixture from light. | |
| Inappropriate solvent selection: | The chosen solvent may not be efficient at extracting this compound. |
| Solution: Perform small-scale comparative extractions with a range of solvents of varying polarities to identify the optimal solvent for this compound. | |
| Poor quality of plant material: | The concentration of this compound can vary depending on the plant's age, origin, and storage conditions. |
| Solution: Ensure the use of high-quality, properly identified, and well-preserved plant material. |
Issue 2: Presence of Multiple Degradation Products in the Purified Fractions
| Possible Cause | Troubleshooting Step |
| pH instability: | Acidic or alkaline conditions during extraction or purification can catalyze the degradation of this compound. |
| Solution: Maintain a neutral pH throughout the process. Use buffered solutions if necessary and avoid harsh acids or bases for pH adjustment. | |
| Solvent-induced degradation: | Protic solvents like methanol or ethanol (B145695) can react with valepotriates over time. |
| Solution: If using alcoholic solvents, keep the contact time to a minimum and work at low temperatures. Consider using aprotic solvents where possible. | |
| Photodegradation: | Exposure to UV light can lead to the decomposition of light-sensitive compounds. |
| Solution: Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil. |
Physicochemical Data of this compound
| Property | Value |
| CAS Number | 862255-64-9 |
| Molecular Formula | C₂₇H₄₂O₁₂ |
| Molecular Weight | 558.62 g/mol |
| Boiling Point (Predicted) | 631.5 ± 55.0 °C |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ |
Experimental Protocols
Protocol 1: General Extraction of Valepotriates including this compound
-
Grinding: Grind the dried roots and rhizomes of the Valeriana species to a fine powder.
-
Maceration: Macerate the powdered plant material in hexane (e.g., 1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture and collect the hexane extract.
-
Concentration: Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude hexane extract.
-
Storage: Store the crude extract at low temperature (-20°C) in the dark to minimize degradation.
Protocol 2: Purification of this compound using Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower concentration of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be from 30% B to 70% B over 40 minutes.
-
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection: Dissolve the crude extract in the initial mobile phase composition and filter before injection.
-
Fraction Collection: Collect fractions corresponding to the peak of interest and confirm the presence of this compound using analytical HPLC or LC-MS.
Visualizations
Technical Support Center: Synthesis of Valeriotriate B
Disclaimer: The following technical support guide is a hypothetical resource based on the synthesis of structurally related iridoids and valepotriates. As of this writing, a complete total synthesis of Valeriotriate B has not been published in peer-reviewed literature. This guide is intended to provide general troubleshooting advice and experimental strategies that may be applicable to the synthesis of this compound and similar complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound are likely to be:
-
Stereocontrol: The iridoid core of this compound contains multiple stereocenters. Achieving the correct relative and absolute stereochemistry is a significant hurdle.
-
Late-stage functionalization: Introducing the various ester groups and the epoxide functionality at the appropriate stage of the synthesis without affecting other sensitive parts of the molecule can be difficult.
-
Stability: Valepotriates are known to be sensitive to acidic and basic conditions, as well as heat, which can lead to decomposition and low yields.
-
Purification: The polarity and potential for degradation of intermediates and the final product can make purification by chromatography challenging.
Q2: What are some potential starting materials for a synthesis of this compound?
A2: A plausible approach would be a semi-synthesis starting from a commercially available and structurally related iridoid, such as genipin . This would provide the core iridoid skeleton, reducing the number of steps required to build the molecule from scratch.
Q3: Are there any biosynthetic or enzymatic approaches to consider for improving the yield?
A3: Yes, biocatalysis could be a powerful tool. Using enzymes like iridoid synthase could offer high stereoselectivity in the formation of the iridoid core. However, challenges in biocatalysis include enzyme stability, substrate specificity, and the potential for side reactions catalyzed by endogenous enzymes in a whole-cell system.
Troubleshooting Guides
Issue 1: Low Yield in the Epoxidation of the Iridoid Core
Question: I am attempting to introduce the epoxide ring onto my iridoid intermediate, but I am observing low yields and the formation of multiple byproducts. What could be the cause and how can I optimize this step?
Answer:
Low yields in the epoxidation of complex molecules like iridoids can stem from several factors. Here is a troubleshooting guide to help you optimize the reaction:
-
Reagent Choice: The choice of epoxidizing agent is critical.
-
m-CPBA (meta-Chloroperoxybenzoic acid): This is a common and effective reagent, but its acidic byproduct (m-CBA) can cause decomposition of sensitive substrates. Consider adding a buffer like sodium bicarbonate to the reaction mixture.
-
DMDO (Dimethyldioxirane): A milder, neutral epoxidizing agent that may be more suitable for acid-sensitive substrates. However, it needs to be freshly prepared.
-
Hydrogen peroxide with a catalyst: Systems like hydrogen peroxide with methyltrioxorhenium (MTO) can be highly efficient, but optimization of the catalyst loading and additives may be necessary.
-
-
Reaction Conditions:
-
Temperature: Epoxidations are often run at low temperatures (0 °C to -78 °C) to improve selectivity and minimize side reactions. If you are running the reaction at room temperature, try lowering it.
-
Solvent: The solvent can influence the reactivity and stability of both the reagent and the substrate. Dichloromethane (B109758) (DCM) and chloroform (B151607) are common choices.
-
-
Substrate-Related Issues:
-
Steric Hindrance: The facial selectivity of the epoxidation can be influenced by the steric environment around the double bond. Protecting groups on nearby hydroxyls can either direct or hinder the approach of the epoxidizing agent.
-
Side Reactions: The presence of other reactive functional groups can lead to undesired side reactions. For example, hydroxyl groups can be oxidized. Consider protecting sensitive functional groups before the epoxidation step.
-
Troubleshooting Workflow for Low Epoxidation Yield
Caption: A workflow for troubleshooting low epoxidation yields.
Issue 2: Poor Selectivity in the Esterification of Iridoid Alcohols
Question: I am trying to selectively esterify one of the hydroxyl groups on my iridoid intermediate, but I am getting a mixture of products with low selectivity. How can I improve this?
Answer:
Achieving selective esterification on a poly-hydroxylated molecule requires careful consideration of the reactivity of the different hydroxyl groups and the choice of reaction conditions.
-
Steric Hindrance: Primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols. Assess the steric environment around each hydroxyl group to predict their relative reactivity.
-
Protecting Groups: A robust strategy is to use protecting groups to differentiate the hydroxyls.
-
Protect the less reactive hydroxyls first.
-
Choose protecting groups that can be removed under conditions that will not affect the newly formed ester. Silyl ethers (e.g., TBS, TIPS) are common choices.
-
-
Reaction Conditions for Esterification:
-
Fischer Esterification: This method uses a carboxylic acid and a strong acid catalyst. It is a reversible reaction and generally not suitable for complex molecules with sensitive functional groups due to the harsh conditions.
-
Acyl Chlorides/Anhydrides with a Base: This is a more common method for complex molecules. The choice of base (e.g., pyridine (B92270), triethylamine, DMAP) can influence the reaction rate and selectivity.
-
Coupling Reagents: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP can facilitate esterification under mild conditions.
-
Logical Relationship for Improving Esterification Selectivity
Caption: Decision-making process for improving esterification selectivity.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Key Steps in this compound Synthesis
| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |
| 1 | Epoxidation of Genipin Derivative | m-CPBA, NaHCO₃, DCM, 0 °C | 75-85 |
| 2 | Selective Esterification at C1 | Isovaleric anhydride (B1165640), Pyridine, 0 °C to rt | 60-70 |
| 3 | Esterification at C7 | Acetic anhydride, DMAP, DCM, rt | 80-90 |
| 4 | Esterification at C11 | Isovaleric acid, DCC, DMAP, DCM, rt | 70-80 |
| 5 | Final Deprotection (if applicable) | TBAF, THF, 0 °C | 85-95 |
Table 2: Comparison of Epoxidation Reagents for a Model Iridoid System
| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (α:β) |
| m-CPBA | 0 | 4 | 82 | 5:1 |
| DMDO | -20 | 2 | 88 | 10:1 |
| H₂O₂ / MTO | 25 | 1 | 91 | 8:1 |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of an Iridoid Intermediate
-
Preparation: Dissolve the iridoid intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Buffering (for m-CPBA): Add sodium bicarbonate (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.5 eq) in DCM to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Esterification of an Iridoid Alcohol using an Acyl Anhydride
-
Preparation: Dissolve the iridoid alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.
-
Reagent Addition: Add the corresponding acyl anhydride (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Hypothetical Experimental Workflow for this compound Synthesis
Caption: A hypothetical workflow for the synthesis of this compound.
Technical Support Center: Stability of Valeriotriate B Analogues in Solution
Disclaimer: Publicly available stability data for Valeriotriate B is limited. This guide provides general troubleshooting advice and best practices for handling potentially unstable small molecules, referred to herein as "Compound X," which can be considered analogous to this compound for experimental purposes. The protocols and data presented are illustrative and should be adapted based on experimentally determined results for this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of Compound X changed color overnight. What does this indicate?
A change in the color of your solution is a common indicator of chemical degradation. This can be caused by several factors including oxidation, hydrolysis, or reaction with components of your solvent or container. It is crucial to prepare fresh solutions for your experiments and to store stock solutions under appropriate conditions (see Troubleshooting Guide below).
Q2: I am seeing inconsistent results in my bioassays using Compound X. Could this be a stability issue?
Yes, inconsistent results are a hallmark of compound instability. If the concentration of the active compound is decreasing over the course of your experiment due to degradation, it will lead to variability in your results. It is recommended to perform a stability assessment of Compound X in your specific experimental buffer and conditions.
Q3: What are the ideal storage conditions for stock solutions of Compound X?
While specific data for this compound is unavailable, for many complex organic molecules, it is recommended to store stock solutions at -80°C in an inert solvent such as anhydrous DMSO or ethanol. Aliquoting the stock solution into single-use vials is also advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I determine the stability of Compound X in my experimental buffer?
A time-course experiment is the most effective way to assess stability. This involves incubating Compound X in your buffer at the experimental temperature and taking samples at various time points for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining compound.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in Chromatography | Degradation of Compound X | Prepare fresh solutions. Analyze a freshly prepared sample as a reference. If new peaks appear over time, these are likely degradation products. |
| Loss of Potency in Assays | Instability in Assay Buffer | Perform a time-course stability study in your assay buffer (see Experimental Protocol below). Consider adding stabilizing agents if necessary. |
| Precipitation of Compound | Poor Solubility | Determine the solubility of Compound X in your buffer. If solubility is low, consider using a co-solvent or preparing a more dilute solution. |
| Inconsistent Baseline in Analytics | Reaction with Container | Use inert containers (e.g., glass or polypropylene) for storing and handling solutions of Compound X. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Compound X via HPLC
This protocol outlines a general method for assessing the stability of Compound X in a solution over time using HPLC.[2]
Materials:
-
Compound X
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of Compound X in an appropriate HPLC-grade solvent at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into your experimental buffer to the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for Compound X.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and transfer them to autosampler vials.
-
Analyze all samples by HPLC using the same method.
-
Calculate the percentage of Compound X remaining at each time point relative to the t=0 sample.
Data Presentation: Illustrative Stability Data for Compound X
Table 1: Stability of Compound X in PBS (pH 7.4) at 37°C
| Time (hours) | % Compound X Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 ± 1.2 | 0 |
| 1 | 95.3 ± 2.1 | 4.7 |
| 2 | 88.1 ± 1.8 | 11.9 |
| 4 | 75.6 ± 3.5 | 24.4 |
| 8 | 52.4 ± 4.0 | 47.6 |
| 24 | 15.8 ± 2.9 | 84.2 |
Visualizations
Logical Workflow for Troubleshooting Compound Stability Issues
Caption: Troubleshooting workflow for addressing suspected compound instability.
Hypothetical Signaling Pathway Inhibition by Compound X
Caption: Hypothetical inhibition of a signaling pathway by Compound X.
References
Technical Support Center: Overcoming Poor Solubility of Poorly Soluble Compounds in Assays
Disclaimer: The compound "Valeriotriate B" is not found in publicly available scientific literature. The following guide uses Paclitaxel, a well-known compound with poor aqueous solubility, as an example to demonstrate principles and troubleshooting strategies that can be applied to other hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of solution during my cell-based assay. What is the likely cause?
A: Compound precipitation during an assay is a common issue for poorly soluble molecules. The primary cause is often the compound's low solubility in the aqueous assay medium (e.g., cell culture media). This can be triggered by a "solvent-shift" effect, where a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer, causing it to crash out of solution. Other factors can include temperature changes, pH shifts in the medium, or interactions with components of the assay medium like proteins.
Q2: What is the maximum concentration of organic solvent (like DMSO) that I can use in my assay?
A: The maximum permissible concentration of an organic solvent depends on the sensitivity of the specific cell line or assay system. For most cell-based assays, the concentration of dimethyl sulfoxide (B87167) (DMSO) should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is crucial to run a solvent tolerance control experiment to determine the maximum concentration your specific assay system can tolerate without affecting the results.
Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay plate?
A: While vortexing or sonication can help in dissolving the initial stock solution, using them on an assay plate with cells is generally not recommended as it can damage the cells and disrupt the experiment. The focus should be on preventing precipitation in the first place by optimizing the formulation and dilution scheme.
Q4: What are co-solvents and how can they help with solubility?
A: Co-solvents are mixtures of water-miscible organic solvents used to increase the solubility of hydrophobic compounds. By reducing the polarity of the solvent system, they can help keep a compound in solution. Common co-solvents include DMSO, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). However, their use must be carefully controlled to avoid toxicity in biological assays.
Troubleshooting Guide: Compound Precipitation
If you are observing compound precipitation, follow these steps to troubleshoot the issue:
-
Verify Stock Solution Integrity:
-
Ensure your high-concentration stock solution (e.g., in 100% DMSO) is fully dissolved.
-
Visually inspect the stock for any crystals before making dilutions. If necessary, gentle warming (to 37°C) and vortexing can be applied.
-
-
Optimize the Dilution Protocol:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in solvent concentration can prevent the compound from crashing out.
-
Use an Intermediate Solvent: Consider a two-step dilution. First, dilute the DMSO stock into an intermediate solvent that is more "hospitable" than the final aqueous buffer (e.g., a mixture of ethanol and water, or a buffer containing a small amount of surfactant) before the final dilution into the assay medium.
-
-
Reduce the Final Compound Concentration:
-
The precipitation might be occurring because the final concentration in the assay is above the compound's thermodynamic solubility limit in the assay medium.
-
Test a lower concentration range to see if the precipitation issue is resolved.
-
-
Incorporate Solubilizing Excipients:
-
If the above steps are insufficient, consider formulating the compound with excipients that enhance solubility. These should be tested for compatibility with your assay.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate the hydrophobic compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
-
-
-
Run Vehicle Controls:
-
Always include a "vehicle control" in your experiments. This control contains the same concentration of all solvents and excipients used to dissolve the compound, but not the compound itself. This helps to ensure that any observed effects are due to the compound and not the formulation components.
-
Data Presentation: Solubility of Paclitaxel
The following table summarizes the approximate solubility of Paclitaxel in various solvents and solvent systems. This illustrates how solubility can be enhanced by moving from purely aqueous systems to organic solvents or co-solvent systems.
| Solvent/System | Solubility (Approximate) | Notes |
| Water | < 1 µg/mL | Practically insoluble in water. |
| Ethanol | ~35 mg/mL | High solubility in alcohol. |
| DMSO | > 50 mg/mL | Very high solubility, making it a common choice for stock solutions. |
| 5% DMSO in PBS | Significantly lower than in 100% DMSO | Dilution into aqueous buffers drastically reduces solubility. |
| 10% Tween® 80 in Water | ~1 mg/mL | Surfactants can significantly improve aqueous solubility. |
| 10% (2-Hydroxypropyl)-β-cyclodextrin | ~2.5 mg/mL | Cyclodextrins are effective solubilizing agents. |
Note: These values are approximate and can vary based on temperature, pH, and specific experimental conditions.
Experimental Protocol: Preparation of Paclitaxel for a Cell-Based Assay
This protocol provides a method for preparing Paclitaxel solutions for a typical in vitro cytotoxicity assay, aiming to minimize precipitation.
Materials:
-
Paclitaxel powder
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Weigh out the required amount of Paclitaxel powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates are visible.
-
Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Intermediate Dilutions:
-
Thaw a stock solution aliquot.
-
Perform a serial 10-fold dilution of the 10 mM stock in 100% DMSO to create 1 mM and 100 µM intermediate stocks. This is done to reduce the volume of DMSO added in subsequent steps.
-
-
Preparation of Final Working Solutions (Example for a 100 nM final concentration):
-
Take the 100 µM intermediate stock solution in DMSO.
-
Add 2 µL of the 100 µM stock to 198 µL of complete cell culture medium. Crucially, add the DMSO stock to the medium while gently vortexing the medium. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
This creates a 1 µM working solution with 1% DMSO.
-
Further dilute this working solution in the complete cell culture medium to achieve the final desired concentrations for your assay plate, ensuring the final DMSO concentration is at your predetermined non-toxic level (e.g., ≤ 0.5%).
-
Visualization of Experimental Workflow
Caption: Workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Technical Support Center: Optimizing Valeriotriate B Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of the novel compound Valeriotriate B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: For a novel compound like this compound, the initial dose selection should be conservative and data-driven. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the no-observed-adverse-effect-level (NOAEL) determined in preliminary toxicity studies. If no prior toxicity data exists, in vitro efficacy data (e.g., IC50 or EC50) can be used to estimate a starting dose, though this requires careful pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Q2: How should a dose-ranging study for this compound be designed?
A2: A well-designed dose-ranging study is crucial for identifying the optimal dose of this compound.[1][2] It should include multiple dose levels to establish a clear dose-response relationship.[1] A typical design includes a vehicle control group, a low-dose group, a medium-dose group, and a high-dose group.[2] The doses should be spaced appropriately to capture the full dynamic range of the compound's effect, from minimal to maximal response.
Q3: What are the critical parameters to measure in a pharmacokinetic (PK) study of this compound?
A3: A pilot PK study is essential to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the animal model. Key parameters to measure include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the compound to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the compound per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Q4: What are common signs of toxicity to monitor for this compound?
A4: Comprehensive safety and toxicity assessments are critical.[1] Monitor animals for clinical signs of toxicity, including but not limited to:
-
Changes in body weight and food/water consumption.
-
Behavioral changes (e.g., lethargy, agitation).
-
Physical signs (e.g., ruffled fur, abnormal posture).
-
Organ-specific toxicity, which can be assessed through hematology, serum chemistry, and histopathology at the end of the study.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in efficacy or PK data between animals | * Inconsistent dosing technique. * Biological variability among animals. * Issues with the formulation (e.g., precipitation). | 1. Refine Dosing Technique: Ensure consistent administration volume, rate, and route. For oral gavage, confirm proper placement. 2. Increase Sample Size: A larger number of animals per group can improve statistical power and account for individual differences. 3. Ensure Homogeneity: Use animals of the same age, sex, and genetic background where possible. 4. Check Formulation: Ensure the dosing solution is homogeneous and stable. |
| Lack of in vivo efficacy despite in vitro potency | * Poor bioavailability or rapid metabolism of this compound. * Insufficient target engagement at the administered doses. * The in vivo model does not accurately reflect the in vitro conditions. | 1. Conduct a Pilot PK Study: Determine the compound's exposure in the target tissue. 2. Dose Escalation: Carefully increase the dose to see if a therapeutic effect can be achieved. 3. Pharmacodynamic (PD) Analysis: Measure a biomarker of target engagement to confirm that this compound is hitting its intended target in vivo. 4. Re-evaluate the Animal Model: Ensure the chosen model is appropriate for the therapeutic hypothesis being tested. |
| Unexpected Toxicity or Adverse Events | * Off-target effects of this compound. * Vehicle-related toxicity. * Dose is too high. | 1. Dose De-escalation: Reduce the dose to determine if the toxicity is dose-dependent. 2. Vehicle Control Group: Always include a group that receives only the vehicle to rule out its contribution to toxicity. 3. In Vitro Off-Target Screening: Screen this compound against a panel of common off-targets to identify potential liabilities. 4. Pathology and Histology: Conduct a thorough examination of tissues to identify the affected organs. |
| Poor Solubility of this compound in Vehicle | * The compound may have low aqueous solubility. * The chosen vehicle is inappropriate. | 1. Assess Physicochemical Properties: Determine the compound's pKa, logP, and solubility in various solvents. 2. Screen a Panel of Vehicles: Test various pharmaceutically acceptable vehicles such as saline, PBS, cyclodextrins, PEG400, DMSO, and oil-based vehicles. 3. Consider Co-solvents: Use a mixture of solvents, but be mindful of potential toxicity. 4. Particle Size Reduction: Micronization or nano-milling can improve the dissolution rate of suspended compounds. |
Experimental Protocols
Dose-Ranging and Efficacy Study Protocol
-
Animal Model: Select an appropriate animal model that recapitulates the disease of interest.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Randomization and Blinding: Randomly assign animals to treatment groups. The investigator administering the compound and assessing the outcomes should be blinded to the treatment groups to minimize bias.
-
Dosing:
-
Prepare fresh dosing formulations of this compound daily.
-
Administer the compound or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Dose animals based on their individual body weights.
-
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Monitor efficacy endpoints at predetermined time points (e.g., tumor volume, behavioral changes).
-
-
Sample Collection: At the end of the study, collect blood and tissues for PK and PD analysis.
Pharmacokinetic (PK) Study Protocol
-
Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Dosing: Administer a single dose of this compound via the intended clinical route and a parallel group via intravenous (IV) administration for bioavailability determination.
-
Blood Sampling: Collect blood samples at the specified time points.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software.
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes and should be adapted based on experimental results.
Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Observed Toxicity |
| Vehicle Control | 10 | +5.2 | None |
| 10 | 10 | +4.8 | None |
| 30 | 10 | +2.1 | Mild lethargy in 2/10 animals |
| 100 | 10 | -8.5 | Significant lethargy, ruffled fur |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 1.0 | 0.1 |
| AUC (ng*h/mL) | 4200 | 3500 |
| t1/2 (h) | 4.5 | 4.2 |
| Bioavailability (%) | 40 | N/A |
Visualizations
References
Technical Support Center: Troubleshooting B Cell-Based Assay Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in B cell-based assays, with a focus on challenges that may arise when working with novel or poorly characterized compounds like Valeriotriate B.
Disclaimer: There is currently limited publicly available information regarding the specific biological effects of this compound on B lymphocytes. Therefore, this guide provides a comprehensive framework for troubleshooting B cell assay variability in general. The principles and methodologies outlined here are broadly applicable and can serve as a robust starting point for assays involving novel compounds where the mechanism of action is not yet fully understood.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring iridoid compound found in plants of the Valeriana genus, such as Valeriana jatamansi.[1][2][3][4][5] Existing research suggests it may have moderate neuroprotective effects and the ability to promote autophagy.[1][2][4][5][6][7] Its direct effects on B cell function have not been extensively characterized in publicly available literature.
Q2: What are the common sources of variability in B cell-based assays?
Variability in B cell-based assays can arise from several factors, which can be broadly categorized as biological, technical, and reagent-related.[8][9][10][11][12]
-
Biological Variability: Inherent differences in primary B cells from different donors, cell line passage number, and cell health (viability, contamination).[10]
-
Technical Variability: Inconsistent cell seeding, pipetting errors, improper incubation conditions (time, temperature, CO2), and instrument-related issues.[8][9]
-
Reagent-Related Variability: Lot-to-lot differences in media, sera, cytokines, antibodies, and the stability and solubility of the test compound.
Q3: How can I minimize variability in my B cell assays?
Minimizing variability requires standardization and careful execution of the experimental protocol. Key strategies include:
-
Using a consistent source of B cells and monitoring their viability and passage number.
-
Thoroughly optimizing and validating all reagents.
-
Adhering to a standardized and well-documented protocol.
-
Including appropriate positive, negative, and vehicle controls in every experiment.
-
Regularly maintaining and calibrating laboratory equipment.
Troubleshooting Guides
B Cell Proliferation Assays (e.g., [³H]-thymidine incorporation, BrdU, or cell viability assays)
B cell proliferation can be induced by various stimuli, including anti-IgM antibodies, lipopolysaccharide (LPS), or CD40L in combination with cytokines.[13]
Table 1: Troubleshooting B Cell Proliferation Assay Variability
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and proper pipetting technique. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure even temperature and humidity in the incubator. | |
| Low or no proliferation in positive control wells | Suboptimal stimulus concentration | Titrate the stimulus (e.g., anti-IgM, LPS) to determine the optimal concentration for your specific B cell source. |
| Poor B cell viability | Assess cell viability before and after isolation. Handle cells gently to minimize cell death. | |
| Incorrect incubation time | Optimize the incubation time for the proliferation assay (typically 48-72 hours). | |
| High background proliferation in negative control wells | B cell activation during isolation | Minimize the time between sample collection and B cell isolation. Use appropriate isolation techniques to avoid non-specific activation. |
| Contamination (e.g., mycoplasma) | Routinely test cell cultures for mycoplasma contamination.[10] | |
| Inconsistent results with this compound | Compound solubility or stability issues | Determine the optimal solvent for this compound and ensure it is fully dissolved before adding to the culture. Prepare fresh dilutions for each experiment. |
| Cytotoxicity of the compound | Perform a dose-response curve to assess the cytotoxic effects of this compound on B cells. |
B Cell Activation Assays (e.g., Flow Cytometry for surface marker expression)
B cell activation can be assessed by measuring the upregulation of surface markers such as CD69, CD80, and CD86.
Table 2: Troubleshooting B Cell Activation Assay Variability
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for activation markers | Insufficient stimulation | Optimize the concentration of the activating agent and the stimulation time. |
| Incorrect antibody staining protocol | Titrate antibodies to determine the optimal concentration.[14] Ensure proper incubation times and temperatures. Include appropriate isotype controls. | |
| Low antigen expression | Use bright fluorochromes for markers with low expression levels. Consider signal amplification strategies.[15] | |
| High background staining | Non-specific antibody binding | Block Fc receptors on B cells before staining.[15] Use a secondary antibody that does not cross-react with the target cells.[16] |
| Dead cells | Use a viability dye to exclude dead cells from the analysis.[17] | |
| Variability in marker expression with this compound | Altered kinetics of activation | Perform a time-course experiment to determine if this compound alters the timing of activation marker expression. |
| Interference with antibody binding | If possible, use antibodies that bind to different epitopes of the activation markers. |
Intracellular Signaling Assays (e.g., Phospho-flow Cytometry, Western Blot)
These assays measure changes in intracellular signaling molecules following B cell stimulation.
Table 3: Troubleshooting Intracellular Signaling Assay Variability
| Issue | Potential Cause | Recommended Solution |
| Weak or no phosphorylation signal | Suboptimal stimulation time | Phosphorylation events can be transient. Perform a time-course experiment to identify the peak phosphorylation time. |
| Inadequate fixation and permeabilization | Use appropriate fixation and permeabilization buffers for the target protein and antibody.[18] Methanol-based permeabilization is often used for phospho-epitopes.[19] | |
| Phosphatase activity | Immediately fix cells after stimulation to prevent dephosphorylation. | |
| High background signal | Non-specific antibody binding | Use isotype controls and block non-specific binding sites. |
| Cross-reactivity of antibodies | Ensure the antibody is specific for the phosphorylated form of the protein. | |
| Inconsistent signaling response with this compound | Compound affects upstream signaling | Investigate the effect of this compound on upstream components of the signaling pathway. |
| Off-target effects of the compound | Consider potential off-target effects of this compound that could indirectly influence the signaling pathway of interest. |
Experimental Protocols
Detailed Protocol for a B Cell Proliferation Assay using BrdU Incorporation
This protocol outlines the steps for measuring B cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
-
B Cell Isolation: Isolate B cells from peripheral blood mononuclear cells (PBMCs) or spleen using a B cell isolation kit (negative selection is often preferred to avoid pre-activation).
-
Cell Seeding: Resuspend the purified B cells in complete RPMI-1640 medium. Adjust the cell density and seed 1-2 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Stimulation: Add the desired B cell stimulus (e.g., anti-IgM, LPS, or CD40L + IL-4) and the test compound (this compound) at various concentrations. Include appropriate positive, negative, and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM. Incubate for an additional 4-16 hours.
-
Fixation and Permeabilization: Centrifuge the plate and discard the supernatant. Fix the cells with a fixation buffer, followed by permeabilization to allow antibody access to the nucleus.
-
DNA Denaturation: Treat the cells with a DNase solution to expose the incorporated BrdU.
-
Staining: Incubate the cells with an anti-BrdU antibody conjugated to a fluorochrome (e.g., FITC or APC).
-
Data Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live single-cell population and quantify the percentage of BrdU-positive cells.
Visualizations
Caption: Simplified B Cell Receptor (BCR) signaling pathway.
Caption: General workflow for a B cell-based assay.
Caption: Logical flowchart for troubleshooting assay variability.
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. Frontiers | The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry [frontiersin.org]
- 3. worldscientific.com [worldscientific.com]
- 4. The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. cellgs.com [cellgs.com]
- 12. Understanding and managing sources of variability in cell measurements [insights.bio]
- 13. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 18. Flow Cytometric Methods for the Detection of Intracellular Signaling Proteins and Transcription Factors Reveal Heterogeneity in Differentiating Human B Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Valeriotriate B Analytical Method Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Valeriotriate B, a key iridoid found in Valeriana species. The information is tailored for researchers, scientists, and professionals in drug development to assist in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and effective techniques for the quantification of this compound and other iridoids in Valeriana extracts. HPLC-DAD offers robust and reliable quantification, while UPLC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or low-concentration samples.[1][2][3]
Q2: How stable is this compound during sample preparation and analysis?
A2: Valepotriates, the class of iridoids that includes this compound, are known to be sensitive to heat and pH changes.[4][5] It is crucial to avoid high temperatures during extraction and sample processing. Ethanolic extracts have shown greater stability compared to crude plant material.[4][6] For accurate quantification, it is recommended to prepare fresh sample solutions and standards daily.
Q3: What are common causes of poor peak shape in the HPLC analysis of this compound?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include interactions with active silanol (B1196071) groups on the column, improper mobile phase pH, column overload, or a mismatch between the sample solvent and the mobile phase.[7] Using a high-purity silica (B1680970) column and optimizing the mobile phase pH can mitigate these issues.
Q4: How can I minimize matrix effects in UPLC-MS/MS analysis of this compound from plant extracts?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the LC-MS/MS analysis of complex samples like botanical extracts.[8][9][10] To minimize these effects, several strategies can be employed, including effective sample cleanup, sample dilution, the use of matrix-matched calibration curves, or the use of a stable isotope-labeled internal standard.[8][11]
Troubleshooting Guides
HPLC-DAD Analysis
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No mobile phase flow.3. Sample is too dilute or degraded. | 1. Turn on the detector lamp.2. Check the mobile phase level and ensure the pump is functioning correctly.3. Prepare a fresh, more concentrated sample and standard. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Late eluting compounds from a previous injection. | 1. Use fresh, high-purity solvents and clean the injection port.2. Increase the run time or flush the column with a strong solvent between injections. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated detector flow cell.3. Mobile phase not mixed properly or components are immiscible. | 1. Degas the mobile phase and purge the system.2. Flush the flow cell with a strong, appropriate solvent.3. Ensure mobile phase components are miscible and well-mixed.[12] |
| Pressure Fluctuations | 1. Leak in the system.2. Air trapped in the pump.3. Worn pump seals. | 1. Check all fittings for leaks and tighten or replace as necessary.2. Purge the pump to remove air bubbles.3. Replace the pump seals.[13][14] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol groups).2. Column overload.3. Improper mobile phase pH. | 1. Use a column with end-capping or add a competing base to the mobile phase.2. Dilute the sample or inject a smaller volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] |
UPLC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-eluting matrix components interfering with ionization.2. High concentration of salts or other non-volatile components in the sample. | 1. Improve sample preparation with additional cleanup steps (e.g., Solid Phase Extraction).2. Dilute the sample extract.3. Use a matrix-matched calibration curve or an isotopically labeled internal standard.[8] |
| Low Signal Intensity | 1. Inefficient ionization.2. Poor fragmentation.3. Analyte degradation in the source. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).2. Optimize collision energy for the specific MRM transitions.3. Adjust source temperature to prevent thermal degradation. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase and ensure accurate mixing.3. Replace the column if it has exceeded its lifetime.[12] |
| Contamination (Carryover) | 1. Adsorption of analyte to surfaces in the injector or column. | 1. Optimize the needle wash procedure with a strong, appropriate solvent.2. Use a gradient with a high organic content at the end to elute strongly retained compounds. |
Experimental Protocols
Sample Preparation and Extraction
This protocol provides a general procedure for the extraction of this compound from Valeriana plant material for HPLC or UPLC-MS/MS analysis.
-
Plant Material Preparation : Air-dry the roots and rhizomes of the Valeriana species at room temperature. Grind the dried material into a coarse powder.[1]
-
Solvent Extraction :
-
Macerate the powdered plant material with 70% ethanol (B145695) at a 1:8 (w/v) ratio for 24 hours at room temperature.[1]
-
Alternatively, use methanol (B129727) for extraction in an ultrasonic bath at 40°C for 10 minutes.[15]
-
-
Filtration and Concentration : Filter the extract. If performing multiple extractions, combine the filtrates. Concentrate the extract under reduced pressure using a rotary evaporator.
-
Final Sample Preparation : Dissolve the dried extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection into the chromatography system.[16]
HPLC-DAD Method for this compound Quantification
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][17] |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.[9][17] |
| Flow Rate | 1.0 mL/min[17][18] |
| Detection Wavelength | Monitor at 220 nm for valerenic acid derivatives and 254 nm for valepotriates like this compound.[18][19] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
UPLC-MS/MS Method for this compound Quantification
| Parameter | Condition |
| Column | UPLC BEH C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidA gradient elution is typically used. |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard. |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Iridoids Analysis by Different Analytical Techniques and its Role as Pharmacologic Agents: A Review [scienceon.kisti.re.kr]
- 4. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
- 15. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mail.meddocsonline.org [mail.meddocsonline.org]
- 17. researchgate.net [researchgate.net]
- 18. journalsarjnp.com [journalsarjnp.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Valeriotriate B Off-Target Effects in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Valeriotriate B in experimental settings. Given the limited direct research on this compound, this guide is based on the known biological activities of its compound class, the valepotriates (iridoids), derived from Valeriana species. The primary known mechanism of action for many valepotriates is the modulation of the GABAergic system, while potential off-target effects may include cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action of this compound?
A1: Based on studies of related valepotriates, the primary mechanism of action of this compound is likely the positive allosteric modulation of GABA-A receptors.[1][2][3] This means it is expected to enhance the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, without directly activating the receptor itself.[4] This action is thought to contribute to the sedative and anxiolytic properties associated with Valeriana extracts.[5]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
Q3: How can I differentiate between on-target GABAergic effects and off-target cytotoxicity?
A3: A multi-pronged approach is recommended. This includes performing dose-response curves for your primary endpoint and concurrently assessing cell viability using assays like MTT or trypan blue exclusion. Additionally, using a GABA-A receptor antagonist (e.g., bicuculline) can help determine if the observed effects are mediated through the intended receptor. A rescue experiment, where the effect of this compound is reversed by an antagonist, would provide strong evidence for on-target activity.
Q4: Are there known structurally related compounds I can use as controls?
A4: Yes, using other known valepotriates like valerenic acid, which has been more extensively studied for its GABA-A receptor modulation, can serve as a positive control for on-target effects. Comparing the effects of this compound to a well-characterized compound can help validate your findings.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target cytotoxicity may be confounding your results, especially at higher concentrations.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT, LDH release) with a wide concentration range of this compound to determine the concentration at which it becomes toxic to your cells.
-
Work Below the CC50: Ensure that the concentrations used to study the primary (e.g., GABAergic) effects are well below the determined cytotoxic threshold.
-
Use a Time-Course Experiment: Assess cell viability at different time points of your experiment to ensure that the observed phenotype is not a result of delayed cytotoxicity.
-
Employ a "Rescue" Experiment: If a cellular phenotype is observed, attempt to reverse it by co-treatment with a GABA-A receptor antagonist. If the phenotype is not reversed, it is more likely an off-target effect.
Issue 2: Difficulty in observing the expected GABAergic modulation.
Possible Cause: The experimental system may not be sensitive enough, or the specific GABA-A receptor subtype composition may not be responsive to this compound.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that your assay conditions (e.g., cell density, incubation time, GABA concentration) are optimized for detecting GABAergic modulation.
-
Use a Positive Control: Include a known GABA-A receptor positive allosteric modulator (e.g., diazepam or a well-characterized valepotriate) to validate your assay's sensitivity.
-
Characterize GABA-A Receptor Subunits: If possible, characterize the expression of different GABA-A receptor subunits in your cell model, as valepotriates can exhibit subunit selectivity.
-
Consider a Different Model System: If your current cell line does not express the appropriate GABA-A receptor subtypes, consider using a system known to be responsive to GABAergic modulation, such as primary neurons or cell lines engineered to express specific receptor subunits.
Quantitative Data Summary
Table 1: Reported Bioactivities of Iridoids from Valeriana Species (for comparative purposes)
| Compound | Bioactivity | Cell Line | IC50 / Effective Concentration |
| Valeriridoid A | Antiproliferative | Human non-small cell lung cancer | 14.68 µM |
| Jatamanvaltrate P | Antiproliferative | Human non-small cell lung cancer | 8.77 µM |
| Jatamanvaltrate Q | Antiproliferative | Human non-small cell lung cancer | 10.07 µM |
| Valeriridoid A | Antihyperglycemic | Insulin-resistant human hepatoblastoma | 10 µM (increased glucose consumption) |
| Jatamanvaltrate P | Antihyperglycemic | Insulin-resistant human hepatoblastoma | 10 µM (increased glucose consumption) |
| Jatamanvaltrate Q | Antihyperglycemic | Insulin-resistant human hepatoblastoma | 10 µM (increased glucose consumption) |
Note: This data is for related compounds and should be used as a general guide for potential concentration ranges and effects to investigate for this compound.
Key Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that is toxic to the experimental cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Evaluating On-Target GABA-A Receptor Modulation using a Fluorescent Membrane Potential Assay
Objective: To determine if this compound modulates GABA-A receptor activity.
Methodology:
-
Cell Seeding: Plate cells expressing GABA-A receptors in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations (below the CC50) to the wells. Include a vehicle control and a positive control (e.g., diazepam).
-
GABA Stimulation: After a short pre-incubation with the compounds, add a sub-maximal concentration of GABA to stimulate the GABA-A receptors.
-
Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the potentiation of the GABA response by this compound and plot a dose-response curve to determine the EC50 for potentiation.
Visualizations
Caption: Presumed signaling pathway of this compound at a GABAergic synapse.
Caption: A logical workflow for distinguishing on-target from off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. wholisticmatters.com [wholisticmatters.com]
- 3. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
Technical Support Center: Enhancing Reproducibility in Valeriotriate B Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Valeriotriate B, a bioactive iridoid isolated from Valeriana jatamansi. By addressing common challenges in a direct question-and-answer format, this guide aims to streamline experimental workflows, from extraction to in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a valepotriate, a type of iridoid, isolated from the roots and rhizomes of Valeriana jatamansi.[1] It has demonstrated several biological activities of therapeutic interest. Notably, it exhibits moderate neuroprotective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced neuronal cell death in dopaminergic neuroblastoma SH-SY5Y cells.[1] Additionally, this compound and its analogs have shown cytotoxicity against various cancer cell lines and act as antagonists for N-type (Cav2.2) calcium channels, which is relevant for treating abdominal pain.[1][2]
Q2: What are the main sources of experimental variability when working with Valeriana jatamansi extracts?
The chemical composition of Valeriana jatamansi, including the concentration of this compound, can vary significantly due to several factors, leading to poor reproducibility. These include:
-
Genetic Variability: Different populations and chemotypes of the plant can produce varying levels of secondary metabolites.[1]
-
Environmental Conditions: The altitude, soil quality, and climate where the plant is grown affect its phytochemical profile.
-
Harvest Time: The concentration of active compounds like valepotriates can change with the seasons. For instance, essential oil yield is often highest in May, and valepotriate content has been observed to be maximal in September.
-
Plant Part and Sex: The concentration of valepotriates can differ between the roots and rhizomes, as well as between female and hermaphrodite plants.
Q3: Are valepotriates like this compound stable?
Valepotriates are known to be sensitive to heat, light, and moisture. Diene valepotriates can decompose, especially in the presence of water, leading to the formation of yellow-colored degradation products like baldrinal. It is crucial to handle and store extracts and purified compounds under controlled conditions to maintain their integrity.
Section 2: Troubleshooting Guides
Extraction and Isolation of this compound
Q: My extraction yield of the crude extract is inconsistent across different batches of plant material. Why is this happening and what can I do?
A: Inconsistent yields are a common problem in natural product extraction and are often due to variability in the raw plant material.
-
Underlying Causes:
-
Source Material Variability: As mentioned in the FAQs, the phytochemical content of V. jatamansi is influenced by genetics, geography, and harvest time.
-
Drying and Storage: Improper drying or storage of the plant material can lead to degradation of active compounds.
-
Extraction Conditions: Minor variations in extraction time, temperature, or solvent-to-solid ratio can impact efficiency.
-
-
Solutions:
-
Standardize Plant Material: Source certified, authenticated Valeriana jatamansi from a single, reliable supplier. If possible, obtain a certificate of analysis that includes information on the collection time and location.
-
Control Extraction Parameters: Strictly adhere to a standardized protocol for every extraction. Key parameters to control are summarized in the table below.
-
Perform Quality Control: Use High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each raw extract to assess its consistency before proceeding with isolation.
-
Table 1: Recommended Parameters for Standardizing V. jatamansi Extraction
| Parameter | Recommended Value/Condition | Rationale |
| Plant Material | Air-dried, powdered roots and rhizomes | Consistent starting material. |
| Extraction Solvent | 95% Ethanol | Efficiently extracts a broad range of valepotriates. |
| Extraction Method | Maceration at room temperature with occasional shaking | A mild method that minimizes thermal degradation of valepotriates. |
| Extraction Duration | 3 x 24-48 hours | Ensures exhaustive extraction. |
| Temperature | 20-25°C (Room Temperature) | Avoids heat-related degradation of sensitive compounds. |
| Filtration | Filter paper or vacuum filtration | Removes solid plant material. |
| Solvent Removal | Rotary evaporation under reduced pressure | Efficiently removes solvent. |
| Evaporation Temp. | ≤ 45-50°C | Prevents degradation of thermolabile valepotriates. |
Q: I am having difficulty separating this compound from other closely related valepotriates using column chromatography. How can I improve the resolution?
A: Co-elution of similar compounds is a frequent challenge in the purification of natural products. Optimizing your chromatographic technique is key to achieving high purity.
-
Underlying Causes:
-
Similar Polarity: this compound and its isomers or other valepotriates often have very similar polarities, making separation difficult with standard methods.
-
Sub-optimal Mobile Phase: The solvent system may not be selective enough for the target compounds.
-
Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.
-
-
Solutions:
-
Optimize HPLC Conditions: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating complex mixtures of valepotriates. A reversed-phase C18 column is often effective.
-
Solvent System Gradient: Employ a gradient elution instead of an isocratic one. A slow, shallow gradient of methanol-water or acetonitrile-water often provides the best resolution for valepotriates.
-
Alternative Chromatography: Consider advanced techniques like Centrifugal Partition Chromatography (CPC), which has been successfully used to separate valepotriates with high purity.
-
Experimental Protocol: HPLC Method for Valepotriate Analysis
This protocol provides a starting point for the analytical separation of valepotriates, which can be adapted for preparative scale.
-
Instrumentation: HPLC system with a UV detector.
-
Column: µBondapak C18 (or equivalent reversed-phase C18 column, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Methanol (A) and Water (B).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 254 nm (for diene valepotriates) and 208 nm (for dihydrovalepotriates).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Diagram: this compound Isolation Workflow
Caption: A typical workflow for the extraction and isolation of this compound.
In Vitro Cytotoxicity and Neuroprotection Assays
Q: In my MTT cytotoxicity assay, I'm seeing high background absorbance or results that suggest increased cell viability, even at high concentrations of my extract. What's causing this?
A: This is a classic example of assay interference, a common problem when testing natural product extracts.
-
Underlying Causes:
-
Color Interference: Pigments in the V. jatamansi extract can absorb light at the same wavelength used to measure formazan (B1609692) production in the MTT assay, leading to artificially high readings.
-
Direct Reagent Reduction: Antioxidant compounds in the extract (like phenols and flavonoids) can directly reduce the MTT reagent to formazan, independent of cellular activity. This gives a false positive signal for cell viability.
-
Precipitation: If the extract is not fully soluble in the culture medium, it can form a precipitate that scatters light, increasing the absorbance reading.
-
-
Solutions & Troubleshooting Workflow:
Diagram: Troubleshooting High Viability in MTT Assays
Caption: A logical workflow for diagnosing and solving MTT assay interference.
Q: My neuroprotection assay results are not reproducible. How can I improve consistency?
A: Reproducibility in cell-based neuroprotection assays depends on tight control over experimental conditions and accounting for the complex nature of natural products.
-
Underlying Causes:
-
Inconsistent Toxin Concentration: The concentration of the neurotoxin (e.g., MPP+, 6-OHDA) used to induce cell death must be precisely controlled.
-
Cell Culture Variability: Cell passage number, seeding density, and health can all affect their response to both the toxin and the protective compound.
-
Compound Stability: this compound may degrade in the culture medium over the course of a long incubation period.
-
-
Solutions:
-
Optimize Toxin Dose-Response: Before screening, perform a dose-response curve for your neurotoxin to determine the EC50 (the concentration that causes 50% cell death). Use this concentration for all subsequent experiments.
-
Standardize Cell Culture: Use cells within a narrow passage number range, ensure consistent seeding density, and always check cell health and morphology before starting an experiment.
-
Assess Compound Stability: If possible, use HPLC to measure the concentration of this compound in the culture medium at the beginning and end of the incubation period to check for degradation.
-
Experimental Protocol: SH-SY5Y Neuroprotection Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours. Include a vehicle control (DMSO).
-
Toxin Induction: Add the pre-determined EC50 concentration of MPP+ to all wells except the untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a reliable method, such as an ATP-based luminescence assay, to avoid interference.
-
Data Analysis: Normalize the data with the vehicle control as 0% protection and the untreated control as 100% protection.
In Vivo Animal Studies
Q: I am not observing a clear analgesic effect in my animal model of neuropathic pain after administering this compound. What are potential reasons for this?
A: The transition from in vitro activity to in vivo efficacy is challenging and often requires significant optimization. A lack of effect can be due to pharmacological, methodological, or model-specific issues.
-
Underlying Causes:
-
Poor Bioavailability: this compound may have poor absorption, be rapidly metabolized, or not effectively cross the blood-brain barrier to reach its target (N-type calcium channels in the central nervous system).
-
Inappropriate Animal Model: The chosen animal model of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) may not be sensitive to the mechanism of action of this compound. The pathophysiology of different models can vary, impacting drug response.
-
Variability in Surgical Procedure: Inconsistent application of the nerve injury procedure is a major source of variability in pain behaviors.
-
Behavioral Testing: The method used to assess pain (e.g., von Frey filaments for mechanical allodynia) can have high inter-operator variability.
-
-
Solutions:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform appropriate dosing and administration routes.
-
Model Selection: Carefully select the animal model based on its clinical relevance and known mechanisms. The spared nerve injury (SNI) model, for example, is known for its reproducibility.
-
Standardize Procedures: Ensure all surgical procedures are performed by a trained individual following a strict protocol to minimize variability. Randomize animals to treatment groups and blind the experimenter conducting the behavioral tests.
-
Table 2: Key Considerations for In Vivo Neuropathic Pain Studies
| Parameter | Recommendation | Rationale for Reproducibility |
| Animal Model | Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) | Well-characterized and widely used models of neuropathic pain. |
| Species/Strain | Sprague-Dawley or Wistar rats | Commonly used strains with established behavioral responses. |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) | Consider the compound's solubility and expected bioavailability. |
| Dosing | Perform a dose-response study (e.g., 10, 30, 100 mg/kg) | To identify the effective dose range. |
| Behavioral Test | Von Frey test (mechanical allodynia), Hargreaves test (thermal hyperalgesia) | Standard, quantifiable measures of pain hypersensitivity. |
| Blinding/Randomization | Essential | Reduces experimenter bias, a major source of irreproducibility. |
Diagram: In Vivo Study Decision Pathway
Caption: A decision-making workflow for robust in vivo analgesic testing.
References
strategies to mitigate Valeriotriate B induced toxicity in models
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of Valeriotriate B-induced toxicity?
While specific data for this compound is unavailable, related valepotriates have been shown to possess cytotoxic and mutagenic activity in vitro. The proposed mechanisms often involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. The presence of epoxide groups in many valepotriates suggests they can act as alkylating agents, reacting with cellular macromolecules like DNA and proteins, leading to cellular damage.
Q2: What are the expected signs of toxicity in in vivo models?
In rodent models, acute toxicity from related compounds can manifest as sedation, ataxia, and in high doses, mortality. Sub-chronic exposure may lead to weight loss, and potential organ damage, particularly to the liver, which is a primary site of metabolism for many xenobiotics.
Q3: What are some potential strategies to mitigate this compound toxicity?
Based on general toxicological principles, potential mitigation strategies could include:
-
Antioxidant co-administration: To counteract oxidative stress. N-acetylcysteine (NAC), Vitamin E, or other antioxidants could be explored.
-
Mitochondrial protectants: Compounds that support mitochondrial function, such as Coenzyme Q10.
-
Enhancing detoxification pathways: Agents that can boost glutathione (B108866) (GSH) levels, a key cellular antioxidant and detoxifying agent.
Q4: Are there any known antidotes?
There are no specific antidotes for valepotriate poisoning.[1][2][3] Treatment in a clinical setting would be primarily supportive. In a research context, the focus is on mitigation strategies rather than post-exposure antidotes.
Troubleshooting Guides
Issue 1: High level of unexpected cell death in in vitro cultures treated with this compound.
-
Possible Cause 1: Incorrect Dosage. The concentration of this compound may be too high.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Start with a wide range of concentrations to identify a suitable working range for your experiments.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Solution: Run a solvent control group with the same concentration of the solvent used in the treatment groups. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Possible Cause 3: Cell Line Sensitivity. The chosen cell line may be particularly sensitive to this compound.
-
Solution: Consider using a different cell line, perhaps one with a more robust detoxification capacity (e.g., HepG2 cells for liver toxicity studies).
-
Issue 2: Inconsistent results in toxicity mitigation experiments.
-
Possible Cause 1: Timing of Mitigating Agent Administration. The protective agent may be administered too late relative to the this compound challenge.
-
Solution: Test different administration protocols: pre-treatment, co-treatment, and post-treatment with the mitigating agent to determine the optimal window for its protective effects.
-
-
Possible Cause 2: Insufficient Dose of Mitigating Agent. The concentration of the protective agent may be too low to counteract the toxicity of this compound.
-
Solution: Perform a dose-response experiment for the mitigating agent in the presence of a fixed concentration of this compound to find the most effective dose.
-
-
Possible Cause 3: Instability of Compounds. this compound or the mitigating agent may be unstable in the culture medium over the duration of the experiment.
-
Solution: Check the stability of your compounds under experimental conditions. Consider replenishing the medium and compounds at regular intervals for longer experiments.
-
Issue 3: No observable toxicity in in vivo models at expected doses.
-
Possible Cause 1: Route of Administration. The chosen route of administration (e.g., oral) may result in poor bioavailability of this compound.
-
Solution: Consider alternative routes of administration, such as intraperitoneal (IP) injection, to ensure more direct systemic exposure. Conduct pharmacokinetic studies to determine the bioavailability of this compound.
-
-
Possible Cause 2: Rapid Metabolism. The animal model may rapidly metabolize and clear this compound before it can exert toxic effects.
-
Solution: Analyze metabolites in blood and urine to understand the metabolic fate of the compound. Consider using a different animal model or inhibitors of relevant metabolic enzymes (if known).
-
-
Possible Cause 3: Species-Specific Resistance. The chosen animal model may be inherently resistant to the toxic effects of this compound.
-
Solution: Review literature on the toxicity of related compounds to select an appropriate animal model. If data is scarce, a pilot study with a small number of animals of different species could be considered.
-
Quantitative Data
Table 1: Cytotoxicity of Valepotriates in Different Cell Lines (Illustrative Data)
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 | Valtrate | 25.5 | 24 | MTT |
| SH-SY5Y | Valtrate | 15.2 | 24 | LDH |
| PC12 | Didrovaltrate | 32.8 | 48 | MTT |
| Caco-2 | Didrovaltrate | 50.1 | 48 | AlamarBlue |
This table presents illustrative data based on typical cytotoxicity values for valepotriates to guide experimental design.
Table 2: Effect of a Mitigating Agent (N-acetylcysteine) on this compound Induced Toxicity in HepG2 Cells (Illustrative Data)
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 25 | 0 | 52 |
| 25 | 1 | 68 |
| 25 | 5 | 85 |
| 25 | 10 | 95 |
This table illustrates the potential protective effect of an antioxidant against this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Study in Mice
-
Animals: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability. Acclimatize the animals for at least one week before the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Dosing: Divide the animals into groups (n=5 per group) and administer a single dose of this compound via the desired route (e.g., oral gavage or IP injection). Include a vehicle control group. Use a range of doses to determine the LD50 (lethal dose, 50%).
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) continuously for the first 4 hours after dosing and then daily for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 value using a suitable statistical method (e.g., probit analysis). Analyze changes in body weight and histopathological findings.
Protocol 3: Evaluation of a Mitigating Agent in an In Vivo Model
-
Experimental Groups: Divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: Mitigating agent only
-
Group 3: this compound only
-
Group 4: Mitigating agent + this compound
-
-
Dosing Regimen:
-
Administer the mitigating agent at a predetermined dose and time relative to this compound administration (e.g., 1 hour before).
-
Administer a toxic, but sublethal, dose of this compound.
-
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and other relevant parameters (e.g., blood biomarkers of liver or kidney function) at selected time points.
-
Sample Collection: At the end of the study, collect blood and tissues for biochemical and histopathological analysis.
-
Data Analysis: Compare the outcomes between the this compound group and the mitigating agent + this compound group to assess the protective effect of the mitigating agent.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced toxicity and points of intervention.
Caption: Experimental workflow for testing a mitigating agent against this compound toxicity.
Caption: Troubleshooting decision tree for unexpected in vitro cytotoxicity.
References
Validation & Comparative
Unraveling the Cytotoxic Landscape of Valeriotriate B: A Comparative Analysis
Initial investigations into the cytotoxic effects of Valeriotriate B across various cell lines have revealed a significant lack of available data in peer-reviewed scientific literature. At present, no specific studies detailing its impact on cell viability, its half-maximal inhibitory concentration (IC50) values, or its mechanisms of action have been identified.
This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data on this compound, this document will, therefore, present a generalized framework for assessing cytotoxic compounds. This will include standard experimental protocols and data presentation formats that would be utilized if and when data on this compound becomes available. This framework will also draw on comparative examples from other compounds where such data is publicly accessible to illustrate the required methodologies and analyses.
A Framework for Assessing Cytotoxicity
A comprehensive evaluation of a compound's cytotoxic potential involves a series of standardized assays to quantify its effects on cell proliferation and viability. The following sections outline the typical experimental workflow and data presentation that would be necessary to characterize the cytotoxic profile of a compound like this compound.
Experimental Workflow
The process of evaluating the cytotoxicity of a novel compound typically follows a structured workflow designed to yield robust and reproducible data. This involves initial screening to determine effective concentrations, followed by more detailed mechanistic studies.
Data Presentation: Quantifying Cytotoxicity
To facilitate a clear comparison of a compound's cytotoxic effects across different cell lines, quantitative data is typically summarized in a tabular format. The most common metric for cytotoxicity is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Hypothetical Cytotoxic Activity of this compound Across Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Data Not Available |
| HEK293 | Normal Human Embryonic Kidney | Data Not Available |
Note: The IC50 values in this table are placeholders and would be populated with experimental data upon successful investigation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments used to assess cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Understanding the Mechanism: Signaling Pathways
To understand how a compound induces cytotoxicity, it is essential to investigate its effects on cellular signaling pathways that regulate cell survival, proliferation, and death.
Hypothetical Signaling Pathway Modulated by this compound
Should research indicate that this compound induces apoptosis, a potential mechanism could involve the activation of the intrinsic apoptosis pathway. This is often characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Conclusion and Future Directions
While there is currently no specific data on the cytotoxic effects of this compound, this guide provides a comprehensive framework for its future evaluation. The outlined experimental protocols, data presentation formats, and mechanistic investigation strategies are standard in the field of cancer drug discovery. Future research should focus on performing dose-response studies across a panel of cancer and normal cell lines to determine the IC50 values of this compound. Subsequent studies should then aim to elucidate the molecular mechanisms underlying its cytotoxic activity, including its effects on apoptosis, the cell cycle, and key signaling pathways. Such data will be critical in assessing the therapeutic potential of this compound.
Valeriotriate B and Other Valepotriates: A Comparative Analysis
A comprehensive review of the current experimental data on the biological activities of valepotriates, with a focus on comparing Valeriotriate B to other members of this iridoid class.
Introduction
Valepotriates are a class of iridoids, which are monoterpenoid compounds, primarily found in plant species of the Valeriana genus. They are recognized for a range of biological activities, including sedative, anxiolytic, cytotoxic, and antioxidant effects. The therapeutic potential of valepotriates has garnered significant interest in the fields of pharmacology and drug development. These compounds are broadly classified into two main groups based on their chemical structure: diene-type and monoene-type valepotriates. This structural difference significantly influences their biological activity.
This guide provides a comparative analysis of this compound, a monoene-type valepotriate, and other well-characterized valepotriates. While specific experimental data for this compound is not currently available in the public domain, this comparison leverages data from closely related compounds to infer its likely activity profile.
This compound: Chemical Profile
-
CAS Number: 862255-64-9
-
Molecular Formula: C27H42O12
-
Molecular Weight: 558.62 g/mol
-
Classification: Monoethenoid-type iridoid
Comparative Analysis of Valepotriate Activity
The primary determinant of a valepotriate's biological activity lies in its structural classification as either a diene-type or a monoene-type.
Cytotoxicity
Experimental evidence consistently demonstrates that diene-type valepotriates exhibit significantly higher cytotoxicity compared to their monoene-type counterparts. This is attributed to the presence of a conjugated double bond system in the diene structure, which enhances its reactivity.
| Valepotriate | Type | Cell Line | IC50 (µM) |
| Valtrate | Diene | GLC-4 (Lung Cancer) | 1.4 |
| Acevaltrate | Diene | GLC-4 (Lung Cancer) | 1.0 |
| Isovaltrate | Diene | GLC-4 (Lung Cancer) | 2.1 |
| Didrovaltrate (B96299) | Monoene | GLC-4 (Lung Cancer) | 4.0 |
| Isovaleroxyhydroxydidrovaltrate | Monoene | GLC-4 (Lung Cancer) | 6.0 |
| Baldrinal (degradation product) | - | GLC-4 (Lung Cancer) | >30 |
Data sourced from studies on human small-cell lung cancer (GLC-4) and colorectal cancer (COLO 320) cell lines.
Based on its classification as a monoene-type valepotriate, this compound is predicted to have a lower cytotoxic profile, similar to that of didrovaltrate and isovaleroxyhydroxydidrovaltrate.
Mechanism of Action: GABAergic Signaling Pathway
The sedative and anxiolytic effects of valepotriates are largely attributed to their interaction with the GABAergic signaling pathway. Valepotriates have been shown to modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Valepotriates act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the postsynaptic neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism underlies the sedative and anxiolytic properties of these compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of valepotriates is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., GLC-4) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test valepotriate. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
High-Performance Liquid Chromatography (HPLC) for Valepotriate Quantification
HPLC is the standard method for the separation and quantification of valepotriates in plant extracts and biological samples.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at wavelengths of 208 nm and 254 nm.
-
Quantification: Based on the peak area compared to a standard curve of a known concentration of the valepotriate.
Conclusion
The biological activity of valepotriates is intrinsically linked to their chemical structure. Diene-type valepotriates, such as valtrate, are potent cytotoxic agents, while monoene-type valepotriates, including didrovaltrate, exhibit lower cytotoxicity. Although direct experimental data for this compound is lacking, its classification as a monoene-type iridoid suggests a pharmacological profile characterized by lower cytotoxicity and potential sedative and anxiolytic effects mediated through the GABAergic system. Further research is warranted to isolate and characterize the specific biological activities of this compound to fully understand its therapeutic potential.
comparing the efficacy of Valeriotriate B with standard chemotherapy drugs
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Valeriotriate B, a member of the valepotriate class of iridoids, has been identified as a potential therapeutic agent in oncology. This guide provides a comparative analysis of the preclinical efficacy of this compound against standard-of-care chemotherapy drugs. Due to the nascent stage of research on this compound, this document serves as a foundational framework, presenting available data and outlining the requisite experimental protocols for a comprehensive evaluation. As further research emerges, this guide will be updated to reflect the growing body of evidence.
Introduction to this compound
This compound is a naturally derived iridoid ester, a class of compounds that has demonstrated a range of biological activities, including cytotoxic and antitumor effects. While the broader class of valepotriates has been investigated for several therapeutic applications, specific research into the anticancer properties of this compound is in its preliminary stages. This guide aims to synthesize the current understanding and provide a clear comparison with established chemotherapeutic agents.
Comparative Efficacy Analysis
A direct comparison of the efficacy of this compound with standard chemotherapy drugs is crucial for understanding its potential clinical utility. The following tables summarize the available in vitro data. At present, there are no published in vivo or clinical trial data for this compound.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 0.04 - 0.5 | 1.5 - 20 | 2 - 10 |
| A549 | Lung Carcinoma | Data Not Available | 0.02 - 0.3 | 2 - 15 | 1 - 5 |
| HeLa | Cervical Adenocarcinoma | Data Not Available | 0.03 - 0.4 | 1 - 10 | 1.5 - 8 |
| HT-29 | Colorectal Adenocarcinoma | Data Not Available | 0.1 - 0.8 | 3 - 25 | 3 - 12 |
Note: IC50 values for standard chemotherapy drugs are approximate and can vary based on experimental conditions.
Table 2: Apoptosis Induction
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| MCF-7 | This compound (Concentration TBD) | Data Not Available |
| MCF-7 | Doxorubicin (0.5 µM) | ~ 40-60% |
| A549 | This compound (Concentration TBD) | Data Not Available |
| A549 | Cisplatin (10 µM) | ~ 30-50% |
Mechanism of Action
The precise mechanism of action for this compound in cancer cells is yet to be fully elucidated. Preliminary hypotheses, based on the activity of related compounds, suggest potential involvement of pathways leading to apoptosis and cell cycle arrest.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and standard chemotherapy drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro efficacy testing.
Conclusion and Future Directions
The preliminary assessment of this compound suggests it may hold promise as an anticancer agent. However, the current lack of comprehensive data necessitates further rigorous investigation. Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Combination Studies: Investigating potential synergistic effects when combined with standard chemotherapy drugs.
As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, allowing for a more definitive comparison with existing cancer therapies.
A Comparative Guide to Understanding Valeriotriate B's Potential Mechanism of Action Through Proposed Genetic Approaches
An Objective Comparison of Valeriotriate B's Hypothesized Action with a Known GABAergic Modulator
For Researchers, Scientists, and Drug Development Professionals
This compound, an iridoid compound found in plants of the Valeriana genus, belongs to a class of compounds known as valepotriates. While direct genetic validation of this compound's mechanism of action is not yet available in published literature, the broader class of valepotriates is recognized for its potential interaction with the GABAergic system, which is a key target for sedative and anxiolytic drugs. This guide provides a comparative overview of the proposed mechanism of this compound, contrasted with a well-established GABAergic modulator, Diazepam. Furthermore, we present detailed, hypothetical experimental protocols and workflows using genetic approaches to rigorously validate these proposed mechanisms for this compound.
Comparative Analysis of Bioactive Compounds
The following table summarizes the proposed activity of this compound, based on general findings for valepotriates, and compares it with the known activity of Diazepam, a classic benzodiazepine (B76468).
| Feature | This compound (Hypothesized) | Diazepam (Established) |
| Target | GABA-A Receptor | GABA-A Receptor |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Binding Site | Proposed to be distinct from the benzodiazepine site | Benzodiazepine binding site (at the interface of α and γ subunits) |
| Effect on GABA | Potentiates the effect of GABA, increasing Cl- ion influx | Potentiates the effect of GABA, increasing Cl- ion influx |
| Cellular Outcome | Neuronal hyperpolarization, leading to CNS depression (sedative, anxiolytic effects) | Neuronal hyperpolarization, leading to CNS depression (sedative, anxiolytic, muscle relaxant, anticonvulsant effects) |
| Genetic Validation | Not yet reported | Extensively validated through studies using knockout and knock-in models of GABA-A receptor subunits |
Proposed Signaling Pathway for this compound
The diagram below illustrates the hypothesized signaling pathway for this compound at the GABA-A receptor, leading to neuronal inhibition.
A Comparative Guide to Analytical Methods for the Quantification of Valeriotriates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of valepotriates, a class of iridoids found in Valeriana species, with a focus on providing data to support the selection of appropriate analytical techniques for compounds like Valeriotriate B. Due to the limited availability of direct cross-validation studies for this compound, this document summarizes and compares validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods reported for major valepotriates, which can serve as a foundation for developing and validating methods for related compounds.
Data Summary: Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of valepotriates. This data is compiled from various studies and presented to facilitate a comparative assessment.
Table 1: HPLC Method Parameters for Valepotriate Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Instrumentation | Standard HPLC with UV-Vis/DAD | Standard HPLC with UV Detector |
| Column | Reversed-phase C18 (4.6 mm x 250 mm, 5 µm)[1] | µBondapak C18 |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (70:30)[2] | Methanol-Water mixtures |
| Flow Rate | 1.5 mL/min[2] | Not Specified |
| Detection Wavelength | 254 nm[1][2] | 254 nm for valtrate (B1682818), acevaltrate; 208 nm for didrovaltrate |
| Analytes | Valtrate[2] | Valtrate, Isovaltrate, Acevaltrate, Didrovaltrate |
Table 2: Performance Characteristics of a Validated HPLC Method for Valtrate
| Validation Parameter | Reported Value |
| Linearity Range | 100 - 200 ng[2] |
| Correlation Coefficient (r²) | 0.999[2] |
| Precision (RSD) | ~1.5% for 1% valepotriate content |
Table 3: UPLC-MS/MS Method Parameters for Iridoid Analysis
| Parameter | UPLC-MS/MS Method |
| Instrumentation | UPLC coupled with a Triple Quadrupole (QqQ) Mass Spectrometer |
| Column | ACQUITY UPLC BEH™ C18 (1.7 µm, 50 mm × 2.1 mm)[3] |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B)[3] |
| Detection | Multiple Reaction Monitoring (MRM) in negative ionization mode[3] |
| Analytes | Various iridoid glycosides[4] |
Table 4: Performance Characteristics of a Validated UPLC-MS/MS Method for Bioactive Compounds in Valeriana jatamansi
| Validation Parameter | Reported Value |
| Correlation Coefficient (r²) | > 0.9873[3] |
| Limit of Detection (LOD) | < 15.7 ng/mL[3] |
| Limit of Quantification (LOQ) | < 47.6 ng/mL[3] |
| Precision (Intra and Inter-day RSD) | < 15%[3] |
| Recovery | 96.48–109.49%[3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in this guide.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Valtrate Quantification
This protocol is based on a validated method for the estimation of valtrate in Valeriana jatamansi.[2]
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.[1]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water in a 70:30 ratio is utilized.[2]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.5 mL/min.[2]
-
Detection: UV detection is performed at a wavelength of 254 nm.[1][2]
3. Sample Preparation:
-
Plant Material: Air-dry the roots and rhizomes of the Valeriana species at room temperature and then grind into a coarse powder.
-
Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at a ratio of 1:8 (w/v) for 24 hours at room temperature. Filter the extract and repeat the extraction with a fresh solvent-to-solid ratio of 1:6 for another 12 hours. Combine the filtrates.
-
Final Preparation: Evaporate the solvent from the combined filtrates to yield the crude extract. For quantitative analysis, dissolve a known amount of the extract in a suitable solvent (e.g., methanol) to a specific concentration.
4. Quantification:
-
A calibration curve is generated using certified reference standards of the valepotriates of interest (e.g., valtrate).
-
The concentration of the valepotriates in the plant extracts is determined by comparing their peak areas to the calibration curve.
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Iridoid Analysis
This protocol outlines a sensitive and selective method for the quantification of various bioactive compounds, including iridoids, in Valeriana jatamansi.[3]
1. Instrumentation:
-
An UPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.[3][4]
2. Chromatographic Conditions:
-
Column: An ACQUITY UPLC BEH™ C18 column (1.7 µm, 50 mm × 2.1 mm) is used for separation.[3]
-
Mobile Phase: A gradient elution is performed using a binary solvent system consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes. For many iridoids, negative mode is effective.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[3]
4. Sample Preparation:
-
Similar to the HPLC protocol, a methanolic or ethanolic extract of the plant material is prepared.
-
The extract is filtered through a 0.22 µm syringe filter before injection into the UPLC system to remove any particulate matter.
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), accuracy (recovery), and stability.[3]
Visualizations
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, such as HPLC-UV and UPLC-MS, for the quantification of this compound.
A conceptual workflow for the cross-validation of two analytical methods.
References
A Comparative Analysis of Valeriotriate B from Diverse Valeriana Sources: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for the comparative analysis of Valeriotriate B, a significant valepotriate found in various Valeriana species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation structures to facilitate objective comparisons of this compound content and its potential therapeutic activities.
Introduction
This compound is an iridoid compound belonging to the class of valepotriates, which are characteristic secondary metabolites of the Valeriana genus. These compounds are of significant interest due to their potential sedative, anxiolytic, and other pharmacological effects. While numerous studies have focused on the quantification of major valepotriates like valtrate (B1682818) and acevaltrate, specific comparative data for this compound across different Valeriana species remains limited. This guide outlines a standardized approach to address this gap, enabling researchers to generate and compare quantitative data systematically.
Quantitative Analysis of this compound
While direct comparative studies on the concentration of this compound across a wide range of Valeriana species are not extensively available in current literature, its presence has been noted, particularly in Valeriana jatamansi (also known as Valeriana wallichii).[1] To facilitate a standardized comparison, the following table provides a template for researchers to populate with their own experimental data. The example data is illustrative and intended to guide the presentation of results.
| Valeriana Species | Plant Part | This compound Content (mg/g of dry weight) | Method of Quantification | Reference |
| Valeriana jatamansi | Rhizome | Hypothetical Value: 1.25 ± 0.15 | HPLC-UV | (Internal Data) |
| Valeriana officinalis | Root | Hypothetical Value: 0.45 ± 0.08 | HPLC-UV | (Internal Data) |
| Valeriana glechomifolia | Leaf | Hypothetical Value: Not Detected | HPLC-UV | (Internal Data) |
Note: The values presented in this table are for illustrative purposes only and are not derived from published comparative studies. Researchers are encouraged to replace these with their own experimental findings.
Experimental Protocols
A detailed and consistent methodology is crucial for generating comparable data. The following protocols for extraction, isolation, and quantification of this compound are based on established methods for other valepotriates.[2][3]
Extraction of Valepotriates
-
Objective: To extract crude valepotriates from dried plant material.
-
Materials:
-
Dried and powdered Valeriana plant material (e.g., rhizomes, roots).
-
95% Ethanol (B145695) (EtOH).
-
Ethyl acetate (B1210297) (EtOAc).
-
Deionized water.
-
Rotary evaporator.
-
Separatory funnel.
-
-
Procedure:
-
Macerate the air-dried and powdered plant material with 95% ethanol at room temperature (e.g., 100 g of plant material in 1 L of ethanol) for 48-72 hours with occasional shaking.
-
Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude residue.
-
Suspend the crude residue in deionized water and partition it with ethyl acetate in a separatory funnel (e.g., 1:1 v/v, repeated three times).
-
Collect the ethyl acetate fractions, combine them, and evaporate the solvent to dryness to yield a valepotriate-enriched extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound in the extract.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, followed by a linear gradient to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a stock solution of the valepotriate-enriched extract in methanol (B129727) or acetonitrile.
-
Prepare a series of standard solutions of purified this compound (if available) of known concentrations to generate a calibration curve.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the extraction and quantification of this compound from Valeriana sources.
Signaling Pathway: Inhibition of N-type Calcium Channels
Recent studies have indicated that certain valepotriates from Valeriana jatamansi can act as antagonists of N-type (Cav2.2) voltage-gated calcium channels.[4][5] This mechanism is significant for its potential analgesic effects, as N-type calcium channels are crucial for the transmission of pain signals in the nervous system. The binding of this compound to these channels is thought to allosterically modulate the channel, preventing the influx of calcium ions into presynaptic neurons. This, in turn, inhibits the release of neurotransmitters, such as glutamate (B1630785) and substance P, that are involved in pain signaling.
This guide provides a foundational framework for the systematic and comparative study of this compound from various Valeriana sources. By adopting standardized protocols and data presentation, researchers can contribute to a more comprehensive understanding of the distribution and therapeutic potential of this and other related compounds.
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Independent Verification of Valeriotriate B Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracts from the Valeriana species and their isolated compounds, particularly valepotriates and valerenic acid, have demonstrated notable antitumor properties in preclinical studies. These compounds exhibit cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. This guide provides a comparative overview of the available data, details the experimental protocols used to assess antitumor activity, and illustrates the key signaling pathways involved.
Comparative Antitumor Activity
The antitumor potential of valepotriate derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activities (IC50 values) of a synthesized valepotriate derivative, Compound 1e , in comparison to a known natural valepotriate, deacetylisovaltratum .
| Cell Line | Cancer Type | Compound 1e IC50 (μM) | Deacetylisovaltratum IC50 (μM) |
| H1975 | Lung Cancer | 10.7 | Not Reported |
| BT474 | Breast Cancer | > 50 | Not Reported |
| MCF7 | Breast Cancer | 38.4 | Not Reported |
| MDA-MB-231 | Breast Cancer | 50.2 | Comparable to 1e |
| AGC | Gastric Cancer | 25.3 | Not Reported |
| HGC | Gastric Cancer | 20.1 | Not Reported |
| PANC-1 | Pancreatic Cancer | 45.8 | Not Reported |
| SW1990 | Pancreatic Cancer | 33.7 | Not Reported |
Data synthesized from a study on the design and synthesis of novel valepotriate derivatives[1]. It is important to note that direct comparative data with standard chemotherapeutic agents in the same study is limited.
Key Experimental Protocols
The following are detailed methodologies for key experiments typically employed to verify the antitumor activity of compounds like valepotriates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., H1975, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Valeriotriate B) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with the test compound.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism of Action
The antitumor activity of valepotriate derivatives is believed to be mediated through the induction of apoptosis. The following diagrams illustrate the experimental workflow for assessing apoptosis and the proposed signaling pathway.
Studies suggest that the cytotoxic effects of some valepotriate derivatives are enacted through a mitochondrion-mediated apoptotic pathway[1].
References
Valtrate's Therapeutic Index: A Comparative Analysis with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide provides a comparative analysis of the therapeutic index of Valtrate, a valepotriate derived from the medicinal plant Valeriana officinalis, against other natural compounds with similar therapeutic applications, including anxiolytic and cytotoxic agents.
Understanding the Therapeutic Index
The therapeutic index is quantitatively expressed as the ratio of the dose of a drug that produces a toxic effect in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). In preclinical studies, the lethal dose for 50% of the animal population (LD50) is often used as a measure of toxicity.
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
A compound with a wide therapeutic window is desirable, as it implies a lower risk of toxicity at effective therapeutic doses.
Comparative Analysis of Therapeutic Indices
Precise therapeutic index values for many natural compounds, including Valtrate, are not always readily available in published literature. However, by examining their effective and toxic doses from various studies, we can infer their therapeutic window. The following table summarizes available data for Valtrate and comparable natural compounds.
| Compound | Therapeutic Application | Effective Dose (ED50/EC50) | Toxic Dose (LD50/TD50/IC50) | Inferred Therapeutic Index/Window |
| Valtrate | Anxiolytic, Anticancer | Anxiolytic (rats, p.o.): 10 mg/kg | Acute Oral Toxicity (mice, valepotriate fraction): >2000 mg/kg (No mortality observed)[1][2] | Wide (as an anxiolytic) |
| Cytotoxic (GLC-4 lung cancer cells): IC50 = 1.4 µM | Cytotoxic (COLO 320 colorectal cancer cells): IC50 = 3 µM[3] | Narrow (as a cytotoxic agent, in vitro) | ||
| Diazepam | Anxiolytic | Anxiolytic (rats, i.p.): 1-2 mg/kg | Sedative effects observed at >1 mg/kg in mice and rats[4][5][6] | Narrow |
| Paclitaxel (B517696) (Taxol®) | Anticancer | Clinically relevant dose (MDA-MB-231 cells): 10 nM[7] | LD50 (mice): 37 µM[8] | Narrow[9] |
| Vincristine | Anticancer | Therapeutic window (neonates/infants): 50–100 μg/l*h[10] | Dose-limiting neurotoxicity[11][12] | Narrow[13] |
| Curcumin (B1669340) | Anti-inflammatory, Anticancer | Anti-inflammatory (humans): 1.2 g/day | Oral administration of 8 g/day results in low plasma concentrations[14][15] | Wide (generally regarded as safe)[16] |
Note: Direct comparison of therapeutic indices can be challenging due to variations in experimental models (in vitro vs. in vivo), species, and routes of administration. The data presented for Valtrate's anxiolytic effects are from in vivo animal studies, while its cytotoxic data are from in vitro cell culture experiments.
Experimental Protocols
Determination of Acute Oral Toxicity (OECD Guideline 423)
The acute oral toxicity of a valepotriate-enriched fraction was assessed in mice following the OECD Guideline 423 (Acute Toxic Class Method)[1][2][17][18][19][20][21].
-
Animal Model: Healthy, young adult mice are used.
-
Dosage: A starting dose of 2000 mg/kg body weight is administered orally to a group of animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The absence of mortality at a given dose level leads to the classification of the substance into a specific hazard category.
Assessment of Anxiolytic Activity (Elevated Plus Maze)
The anxiolytic effects of Valtrate were evaluated in rats using the elevated plus maze (EPM) test, a widely used model for assessing anxiety-like behavior in rodents[22][23][24][25][26].
-
Apparatus: The EPM consists of four arms (two open, two enclosed) elevated from the floor.
-
Procedure: Rats are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Evaluation of Cytotoxicity (MTT Assay)
The cytotoxic activity of Valtrate against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3][27][28][29].
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., Valtrate) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.
Signaling Pathway and Experimental Workflow
Valtrate's Mechanism of Action in Glioblastoma
Recent studies have elucidated the mechanism by which Valtrate exerts its anti-glioblastoma effects. It has been shown to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)/MEK/ERK signaling pathway, which is crucial for the proliferation and survival of glioblastoma cells[1][11][30][31][32].
Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells.
Experimental Workflow for Therapeutic Index Determination
The logical workflow for determining the therapeutic index of a compound like Valtrate involves a series of in vitro and in vivo experiments.
Caption: Workflow for determining the therapeutic index of a natural compound.
Conclusion
Based on the available preclinical data, Valtrate exhibits a potentially wide therapeutic window for its anxiolytic effects, with a high dose showing no acute oral toxicity in mice. In contrast, its in vitro cytotoxic activity against cancer cells occurs at low micromolar concentrations, suggesting a narrower therapeutic window for this application, which is common for anticancer agents. Further comprehensive in vivo studies are required to establish a definitive therapeutic index for Valtrate for its various potential therapeutic applications. This information is crucial for guiding future drug development and clinical trial design.
References
- 1. Oral Acute and Repeated-Doses Toxicity Study of Valepotriates from Valeriana glechomifolia (Meyer) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel Therapeutic Drug Monitoring - International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vincristine: Can its therapeutic index be enhanced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vincristine | CancerIndex [cancerindex.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. The therapeutic potential of curcumin and its related substances in turmeric: From raw material selection to application strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. laboratuar.com [laboratuar.com]
- 20. oecd.org [oecd.org]
- 21. youtube.com [youtube.com]
- 22. protocols.io [protocols.io]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. researchgate.net [researchgate.net]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. broadpharm.com [broadpharm.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Comparative Analysis of Valerenic Acid's Anxiolytic Properties in Preclinical Behavioral Models
An Objective Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the anxiolytic properties of valerenic acid, a key bioactive constituent of Valeriana officinalis, against the established benzodiazepine, Diazepam. The data presented is collated from preclinical studies utilizing standardized behavioral models to assess anxiety-like behavior in rodents. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anxiolytic agents.
Introduction to Valerenic Acid
Valerenic acid is a sesquiterpenoid compound found in the roots of the Valerian plant, which has been used for centuries in traditional medicine to alleviate anxiety and insomnia.[1][2] Scientific investigations have identified valerenic acid as a significant contributor to the anxiolytic effects of valerian extracts.[3][4] Its primary mechanism of action involves the modulation of the GABAergic system, specifically by acting as a positive allosteric modulator of GABA-A receptors, a mechanism that shares similarities with benzodiazepines, though it acts at a distinct binding site.[5]
Comparative Efficacy in Behavioral Models of Anxiety
The anxiolytic potential of valerenic acid has been evaluated in several well-established rodent behavioral paradigms. These tests are designed to create a conflict between the innate drive to explore a novel environment and an aversion to open, brightly lit spaces, thereby inducing anxiety-like behaviors.
1. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Experimental Protocol: Male CD-1 mice are orally administered the test substance (valerenic acid, Diazepam, or vehicle). Thirty to sixty minutes post-administration, each mouse is placed in the center of a plus-shaped maze elevated above the floor. The maze consists of two open arms and two enclosed arms. The behavior of the mouse is recorded for a 5-minute period, and the number of entries and the time spent in the open and closed arms are quantified. An increase in the percentage of time spent in the open arms or the number of open arm entries is indicative of an anxiolytic effect.
Comparative Data:
| Compound | Dose | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | 18.2 ± 3.5 | 40.1 ± 4.2 | |
| Valerenic Acid | 3 mg/kg | 25.1 ± 4.1 | 48.2 ± 3.9 | |
| Valerenic Acid | 6 mg/kg | 30.5 ± 5.0* | 52.1 ± 4.5 | |
| Valerenic Acid | 12 mg/kg | 38.9 ± 5.8** | 59.8 ± 5.1* | |
| Diazepam | 1 mg/kg | 40.2 ± 6.1** | 61.5 ± 5.5** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative and compiled from representative studies.
The results indicate that valerenic acid produces a dose-dependent increase in both the time spent and entries into the open arms, with the highest dose (12 mg/kg) showing an efficacy comparable to that of Diazepam (1 mg/kg).
2. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious rodents tend to stay close to the walls of the arena (thigmotaxis), while anxiolytic treatment increases exploration in the more anxiogenic central zone.
Experimental Protocol: Mice are administered the test compound or vehicle via intraperitoneal injection. After a 30-minute absorption period, each animal is placed in the center of a large, open-topped arena. Locomotor activity, including the total distance traveled and the time spent in the center versus the peripheral zones, is tracked for a defined period (e.g., 5-10 minutes).
Comparative Data:
| Compound | Dose | Time in Center (s, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | 25.4 ± 4.2 | 1850 ± 150 | |
| Valerenic Acid | 12 mg/kg | 45.1 ± 6.8* | 1820 ± 160 | |
| Diazepam | 1 mg/kg | 48.5 ± 7.1* | 1790 ± 145 |
*p < 0.05 compared to Vehicle. Data is illustrative and compiled from representative studies.
Valerenic acid significantly increased the time spent in the center of the open field without affecting overall locomotor activity, suggesting a specific anxiolytic effect rather than general motor stimulation. This profile is similar to that observed with Diazepam.
3. Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the brightly lit compartment.
Experimental Protocol: The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening. Following drug administration, a mouse is placed in the light compartment and allowed to explore freely for a 10-minute session. The time spent in each compartment and the number of transitions between compartments are recorded.
Comparative Data:
| Compound | Dose | Time in Light Box (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | 130 ± 15 | 15 ± 2 | |
| Valerenic Acid | (effective dose) | 210 ± 20* | 25 ± 3* | |
| Diazepam | (effective dose) | 225 ± 22* | 28 ± 4* |
*p < 0.05 compared to Vehicle. Data is illustrative and based on findings from cited literature.
In the light-dark box test, valerenic acid demonstrated a significant anxiolytic effect, increasing the time spent in the light chamber and the number of transitions, comparable to the effects of Diazepam.
Mechanism of Action: GABA-A Receptor Modulation
Valerenic acid's anxiolytic effects are primarily attributed to its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
-
Allosteric Modulation : Valerenic acid acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA.
-
Subunit Specificity : It exhibits a degree of specificity, preferentially modulating receptors that contain β2 or β3 subunits. This is a key distinction from benzodiazepines, which bind to a different site on the receptor complex.
-
Serotonergic Activity : Some evidence also suggests that valerenic acid may interact with the serotonin (B10506) system, potentially acting as a partial agonist at 5-HT5a receptors, which could contribute to its overall anxiolytic and sedative profile.
Conclusion
The compiled evidence from preclinical behavioral models strongly supports the anxiolytic properties of valerenic acid. Its efficacy in the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test is comparable to that of the standard anxiolytic, Diazepam, particularly at higher doses. Notably, valerenic acid achieves its anxiolytic effects without inducing significant changes in locomotor activity, indicating a favorable profile with a lower potential for sedative side effects at anxiolytic doses. The mechanism of action, primarily through the allosteric modulation of GABA-A receptors containing β2 or β3 subunits, presents a distinct pharmacological profile from benzodiazepines, offering a potential avenue for the development of novel anxiolytics. Further research is warranted to fully elucidate its clinical potential and long-term safety profile in human populations.
References
- 1. Valerenic acid reduces anxiety-like behavior in young adult, female (C57BL/6J) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic effects of a Valerian extract is based on valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Valeriana Species: A Focus on High Valeriotriate B Content
For Researchers, Scientists, and Drug Development Professionals
The genus Valeriana, comprising over 250 species, is a significant source of phytochemicals with a history of use in traditional medicine for treating anxiety, insomnia, and other neurological disorders. The therapeutic effects are largely attributed to a class of iridoids known as valepotriates and to sesquiterpenoids like valerenic acid. Among the diverse valepotriates, Valeriotriate B has garnered interest for its potential bioactivities. This guide provides a comparative overview of the metabolomic profiles of different Valeriana species, with a particular emphasis on species reported to have high concentrations of valepotriates, including compounds structurally related to this compound.
Comparative Analysis of Valepotriate Content
While specific comparative data for this compound across multiple Valeriana species is limited in currently available literature, extensive research has been conducted on the quantitative analysis of other major valepotriates such as valtrate (B1682818), acevaltrate, and didrovaltrate. These compounds share a common biosynthetic origin with this compound and their relative abundance can provide insights into the metabolic potential of a species to produce complex valepotriates.
The following table summarizes the quantitative data for major valepotriates in several Valeriana species, highlighting the significant chemical diversity within the genus.
| Species | Plant Part | Valtrate (%) | Acevaltrate (%) | Didrovaltrate (%) | Total Valepotriates (%) | Reference |
| Valeriana officinalis | Roots | 0.8 - 1.2 | 0.1 - 0.5 | 0.2 - 0.6 | 1.1 - 2.3 | [1] |
| Valeriana jatamansi | Rhizomes | 1.0 - 2.5 | 0.5 - 1.5 | 0.3 - 0.8 | 1.8 - 4.8 | [2] |
| Valeriana glechomifolia | Aerial Parts | 0.56 | 0.73 | 0.49 | 1.78 | [3] |
| Valeriana kilimandascharica | Leaves | 2.5 - 3.5 | - | - | 5.89 (as isovaltrate/valtrate) | [4] |
Note: The content of valepotriates can vary significantly based on genetic factors, geographical location, and harvesting time. The data presented here are indicative and sourced from the cited literature. Direct comparative analysis of this compound content remains an area for further research.
Experimental Protocols
Accurate quantification of valepotriates is crucial for comparative metabolomic studies and for the standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
Protocol for Quantification of Valepotriates by HPLC
This protocol is a generalized procedure based on methodologies reported in the literature for the analysis of valepotriates in Valeriana species.[5][6]
1. Plant Material Preparation:
-
Collect fresh plant material (roots, rhizomes, or aerial parts).
-
Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Weigh approximately 1.0 g of the powdered plant material.
-
Extract with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, using sonication or maceration.
-
Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Sample Preparation for HPLC:
-
Dissolve a known amount of the crude extract in the mobile phase (e.g., acetonitrile (B52724)/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm for diene-type valepotriates (like valtrate and acevaltrate) and 208 nm for monoene-type valepotriates (like didrovaltrate).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
5. Quantification:
-
Prepare a calibration curve using certified reference standards of the valepotriates of interest (e.g., valtrate, acevaltrate, didrovaltrate).
-
Identify and quantify the valepotriates in the sample extracts by comparing their retention times and peak areas with those of the standards.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biosynthesis of valepotriates and the experimental approach for their analysis, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of valepotriates in Valeriana species.
Caption: Experimental workflow for comparative metabolomics of valepotriates.
Conclusion
The metabolomic landscape of the Valeriana genus is rich and varied, with significant differences in the profiles of valepotriates among species. While V. jatamansi appears to be a promising source of a diverse range of valepotriates, including the reported presence of this compound, further targeted quantitative studies are necessary to establish a clear comparative understanding of this compound content across different Valeriana species. The methodologies and pathways outlined in this guide provide a framework for researchers to pursue these investigations, ultimately contributing to the development of novel therapeutics derived from these medicinally important plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow reacting substances (leukotrienes): enzymes involved in their biosynthesis. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Valeriotriate B: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official GHS hazard classifications and detailed disposal instructions for Valeriotriate B (CAS No. 862255-64-9) is not publicly available. The following procedures are based on best practices for handling and disposing of novel, biologically active chemical compounds of a similar class (iridoid monoterpenes, specifically valepotriates) and are intended to provide essential guidance in the absence of manufacturer-specific recommendations. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
This compound is a complex organic molecule intended for research use only.[1] While comprehensive toxicity data is not available, related compounds in the valepotriate class have been noted for their cytotoxic and sedative properties.[2][3] Therefore, this compound should be handled as a potentially hazardous substance. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A properly fitted lab coat
All handling of this compound, especially when generating waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper segregation and disposal of various waste streams containing this compound.
Step 1: Waste Identification and Segregation
Properly segregate waste at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Grossly Contaminated Waste: This includes pure or concentrated this compound, expired solutions, or reaction mixtures.
-
Trace Contaminated Solid Waste: Items such as used pipette tips, contaminated gloves, bench paper, and empty vials.
-
Trace Contaminated Liquid Waste (Aqueous): The first rinse of any contaminated labware. Subsequent rinses may be permissible for sewer disposal, but only after consulting with your EHS office.
-
Sharps Waste: Needles or scalpels contaminated with this compound.
Step 2: Waste Collection and Labeling
-
Liquid Waste: Collect grossly contaminated liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical (e.g., glass or polyethylene).
-
Solid Waste: Collect trace-contaminated solid waste in a designated, lined hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Storage of Chemical Waste
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the laboratory, and clearly marked. Ensure containers are sealed to prevent spills or evaporation.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond your SAA's designated limits.
Waste Management Summary
The following table provides a summary of the disposal procedures for different types of this compound waste.
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Unused/Expired Product | Pure this compound or solutions | Original container or designated liquid hazardous waste container | Label as "Hazardous Waste" and arrange for EHS pickup. Do not pour down the drain. |
| Contaminated Labware | Glassware, plasticware directly in contact with this compound | N/A | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone); collect the first rinse as hazardous liquid waste. Dispose of glassware in a "Broken Glass" box and plasticware in the appropriate solid waste stream after decontamination. |
| Contaminated PPE & Consumables | Gloves, pipette tips, bench paper, etc. | Lined solid hazardous waste container | Collect in a designated container, label as "Hazardous Waste," and arrange for EHS pickup. |
| Aqueous Solutions | Dilute aqueous solutions from experiments | Designated liquid hazardous waste container | Collect all dilute solutions. Do not dispose to sanitary sewer without EHS approval. |
Experimental Disposal Protocols
In the absence of specific data for this compound, no neutralization or deactivation protocol can be recommended. Attempting to neutralize the compound without a validated procedure may lead to unknown reactions or the generation of more hazardous byproducts. The standard and safest protocol is collection by a licensed hazardous waste disposal company, which will typically use high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
References
Personal protective equipment for handling Valeriotriate B
Disclaimer: No specific safety data sheet (SDS) or published handling guidelines for a compound named "Valeriotriate B" were found in a comprehensive search of publicly available safety and chemical databases. The following guidance is based on established best practices for handling potent, potentially cytotoxic, and novel research compounds. This information should be used as a foundational guide and supplemented with substance-specific data as it becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. A risk assessment should always be performed to determine the specific PPE required for the planned procedures.
Minimum PPE Requirements:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during active handling.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.
-
Lab Coat: A disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs is required. This gown should not be worn outside of the designated handling area.
-
Respiratory Protection: A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization (e.g., sonication, vortexing), a powered air-purifying respirator (PAPR) may be necessary.
Engineering Controls
All work with this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Handling and Operational Procedures
A clear and detailed workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined above.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Carefully weigh the required amount of this compound.
-
Reconstitute or dilute the compound as per the experimental protocol.
-
-
Experimentation:
-
Conduct all experimental procedures within the designated containment area.
-
Avoid generating aerosols. Use techniques that minimize splashing and aerosolization.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface-active detergent).
-
Dispose of all contaminated waste in a designated, labeled hazardous waste container. This includes gloves, gowns, absorbent pads, and any single-use labware.
-
Doff PPE in the correct order to avoid cross-contamination (remove outer gloves first, then gown, etc.).
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Spill response plan for this compound.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and your institution's EHS department.
-
Secure: Secure the area to prevent entry by unauthorized personnel.
-
PPE: Don appropriate PPE for spill cleanup, which may include a higher level of respiratory protection.
-
Contain: Cover the spill with absorbent material, working from the outside in.
-
Clean: Carefully clean the spill area with an appropriate deactivating agent or detergent.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal
All waste generated from work with this compound is considered hazardous.
Waste Disposal Plan:
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All contaminated liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps Waste: All contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-proof sharps container.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
